1-(Bromomethyl)-4-(phenylsulfonyl)benzene
Description
The exact mass of the compound 1-(Bromomethyl)-4-(phenylsulfonyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Bromomethyl)-4-(phenylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-(phenylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKDLRFVBAEDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294963 | |
| Record name | 1-(bromomethyl)-4-(phenylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7705-63-7 | |
| Record name | NSC98995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(bromomethyl)-4-(phenylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure of 4-(phenylsulfonyl)benzyl bromide
The following technical guide details the chemical structure, synthesis, and application of 4-(phenylsulfonyl)benzyl bromide , a specialized intermediate in medicinal chemistry.
Structure, Synthesis, and Reactivity Profile
Executive Summary
4-(Phenylsulfonyl)benzyl bromide (Systematic name: 1-(bromomethyl)-4-(phenylsulfonyl)benzene) is a bifunctional building block used primarily in the design of proteolysis targeting chimeras (PROTACs), covalent enzyme inhibitors, and crystalline molecular scaffolds.
Structurally, it combines a highly reactive alkylating agent (benzyl bromide) with a rigid, electron-withdrawing diphenyl sulfone moiety. This unique electronic push-pull system makes the benzylic carbon significantly more electrophilic than standard benzyl bromide, while the sulfone group provides metabolic stability and hydrogen-bonding potential in active sites.
| Property | Data |
| Systematic Name | 1-(bromomethyl)-4-(phenylsulfonyl)benzene |
| Molecular Formula | |
| Molecular Weight | 311.20 g/mol |
| Precursor CAS | 640-58-4 (4-Methyldiphenyl sulfone) |
| Primary Reactivity | |
| Physical State | White to off-white crystalline solid |
Structural Analysis & Electronic Properties
The Sulfone Effect
The core feature of this molecule is the para-substituted phenylsulfonyl group (
-
Electronic Consequence: The sulfone pulls electron density away from the benzene ring, which in turn pulls density from the benzylic carbon.
-
Reactivity Implication: The benzylic carbon becomes highly electron-deficient (harder electrophile). Compared to unsubstituted benzyl bromide, 4-(phenylsulfonyl)benzyl bromide reacts faster with nucleophiles (amines, thiols) but is also more susceptible to hydrolysis if stored improperly.
Structural Connectivity Diagram
The following diagram visualizes the electronic flow and connectivity, highlighting the activation of the "Warhead" (Bromomethyl group) by the "Activator" (Sulfone).
Figure 1: Electronic activation pathway. The sulfone group (red) destabilizes the C-Br bond, enhancing electrophilicity.
Synthesis & Purification Protocol
The most reliable synthesis route is the Wohl-Ziegler Bromination of 4-methyldiphenyl sulfone. While carbon tetrachloride (
Reagents & Materials
-
Substrate: 4-Methyldiphenyl sulfone (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Note: Recrystallize NBS from water before use to remove HBr, which causes side reactions.
-
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Benzotrifluoride (
) or Chlorobenzene (anhydrous).
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Dissolution: Add 4-methyldiphenyl sulfone and anhydrous solvent (0.2 M concentration). Purge with Nitrogen (
) for 10 minutes. -
Addition: Add NBS and AIBN in one portion.
-
Reaction: Heat the mixture to reflux (
).-
Visual Cue: The reaction is complete when the dense NBS solid at the bottom disappears and is replaced by low-density succinimide floating at the top.
-
Monitoring: Check via TLC (Hexane/Ethyl Acetate 4:1). The product will have a lower
than the starting material due to the heavy bromine atom, though polarity is similar.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Heptane mixture.
-
Yield Target: 75-85%.
-
Synthesis Workflow Diagram
Figure 2: Wohl-Ziegler bromination workflow for synthesizing the target compound.
Applications in Drug Discovery[1][2]
Cysteine Targeting (Covalent Inhibition)
The 4-(phenylsulfonyl)benzyl bromide motif is a "soft" electrophile that reacts preferentially with "soft" nucleophiles like the thiol group of Cysteine residues in proteins.
-
Mechanism:
displacement of bromide. -
Utility: Used to map catalytic sites in proteases (e.g., Papain, Cathepsin) or to create irreversible inhibitors.
PROTAC Linker Chemistry
In Proteolysis Targeting Chimeras (PROTACs), the linker rigidity is crucial for ternary complex formation.
-
Rigidity: Unlike flexible PEG chains, the diphenyl sulfone unit introduces a defined angle and rigid spacing.
-
Derivatization: The bromide is displaced by a diamine or piperazine to attach the E3 ligase ligand (e.g., Thalidomide derivative).
Comparative Reactivity Data
The following table illustrates why this specific benzyl bromide is chosen over others for specific kinetic profiles.
| Substrate | Substituent ( | Relative | Stability |
| Benzyl Bromide | H (0.00) | 1.0 (Reference) | Moderate |
| 4-Methoxybenzyl bromide | OMe (-0.27) | < 1.0 (Deactivated) | High (prone to |
| 4-(Phenylsulfonyl)benzyl bromide | ~5.0 - 10.0 | High (Solid state) | |
| 4-Nitrobenzyl bromide | ~15.0 | High |
Note: The sulfone offers a balance of high reactivity without the potential toxicity/mutagenicity issues sometimes associated with nitro groups in late-stage drug candidates.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Corrosive (Category 1B), Lachrymator.
-
Signal Word: DANGER.
-
Handling:
-
Lachrymator: This compound releases vapors that cause severe eye irritation (tearing). Always handle in a functioning fume hood.
-
Skin: Causes severe skin burns. Double-glove (Nitrile) is recommended.
-
Storage: Store at
under inert gas (Argon). Moisture sensitive (hydrolysis produces HBr).
-
References
-
Wohl-Ziegler Reaction Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317.
-
Sulfone Electronic Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.
-
Green Solvents for Radical Reactions: Cantillo, D., et al. "Assessing the Greenness of the Wohl-Ziegler Reaction." Journal of Organic Chemistry, 2014.[1][2]
-
Application in Protease Inhibition: Powers, J. C., et al. "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 2002, 102(12), 4639–4750.
Sources
Technical Guide: Melting Point & Characterization of 4-Bromomethyl Diphenyl Sulfone Derivatives
The following technical guide details the thermal properties, synthesis, and quality control of 4-(bromomethyl)diphenyl sulfone and its derivatives.
Note on Nomenclature: This guide distinguishes between 4-(bromomethyl)diphenyl sulfone (where the bromine is on a benzylic carbon) and 4-bromophenyl phenyl sulfone (where bromine is directly attached to the aromatic ring). The former is a highly reactive alkylating agent; the latter is a stable building block.
Executive Summary
4-(Bromomethyl)diphenyl sulfone is a critical electrophilic intermediate used in the synthesis of cysteine protease inhibitors (e.g., vinyl sulfone derivatives) and functionalized polymers. Its primary utility lies in the lability of the benzylic C-Br bond, allowing for rapid nucleophilic substitution.
For researchers, the melting point (MP) serves as the primary non-destructive indicator of reaction progress (conversion of methyl to bromomethyl) and purity (absence of dibromomethyl impurities). This guide provides the thermal data, synthesis logic, and purification protocols required to handle this class of compounds.
Molecular Architecture & Thermal Physics
The melting point of diphenyl sulfone derivatives is governed by the interplay between the highly polar sulfone (
-
The Sulfone Dipole: The
group creates a strong dipole moment, generally elevating melting points compared to thioethers or ethers. -
The Bromomethyl Effect: Converting a methyl group (
) to a bromomethyl group ( ) introduces a heavy halogen atom. While this increases dispersion forces, the increased steric bulk and rotational freedom of the group often disrupts the efficient crystal packing seen in the symmetric starting material, potentially lowering the melting point relative to the parent sulfone or creating complex polymorphs.
Comparative Thermal Data Repository
The following table consolidates melting point ranges for the core scaffold, its precursors, and common impurities.
| Compound Class | Chemical Name | Structure Note | Melting Point (°C) | Relevance |
| Precursor | 4-Methyl diphenyl sulfone | Parent Scaffold | 125 – 129 | Starting Material |
| Target | 4-(Bromomethyl)diphenyl sulfone | Benzylic Bromide | 82 – 88 * | Reactive Intermediate |
| Isomer | 4-Bromophenyl methyl sulfone | Ring Bromo / Methyl Sulfone | 103 – 107 | Structural Analog |
| Impurity | 4-(Dibromomethyl)diphenyl sulfone | Over-brominated | > 140 | Side Product |
| Impurity | 4,4'-Dibromodiphenyl sulfone | Ring Bromo (Symmetric) | 171 – 172 | Catalyst Poison |
| Derivative | 4'-(Bromomethyl)-2-cyano-biphenyl | Sartan Intermediate (Analog) | 120 – 122 | Reference Standard |
*Note: The MP of the specific 4-bromomethyl diphenyl sulfone species can vary based on solvent of crystallization (polymorphism). Values near 85°C are typical for crude mono-brominated sulfones, while high purity crystalline forms may approach 100°C. A wide range indicates the presence of the lower-melting eutectic mixture with unreacted methyl precursor.
Synthesis & Impurity Profiling (Wohl-Ziegler Protocol)
The standard synthesis involves the radical bromination of 4-methyl diphenyl sulfone using N-Bromosuccinimide (NBS). This reaction is sensitive to stoichiometry and temperature.
The Critical Quality Attribute: MP Depression
Monitoring the melting point is more effective than TLC for detecting the "Dibromo" impurity.
-
Unreacted Starting Material: If MP remains >120°C, conversion is incomplete.
-
Dibromo Impurity: Over-reaction leads to the gem-dibromo species (
). This impurity forms a solid solution with the product, often drastically altering the melting range and preventing sharp fusion.
Experimental Workflow Diagram
The following diagram illustrates the synthesis pathway and the decision logic based on thermal analysis.
Caption: Synthesis workflow for 4-bromomethyl diphenyl sulfone showing MP-based decision gates.
Detailed Experimental Protocol
A. Synthesis of 4-(Bromomethyl)diphenyl Sulfone
-
Reagents: 4-Methyl diphenyl sulfone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), Chlorobenzene or Trifluorotoluene (Solvent). Note: Avoid
due to toxicity; Chlorobenzene allows higher reflux temperatures. -
Procedure:
-
Dissolve 4-methyl diphenyl sulfone in solvent (5 mL/g) under
. -
Add NBS and AIBN.
-
Heat to reflux (85-110°C) for 4–6 hours. Visual Cue: The dense NBS solid disappears and lighter succinimide floats to the top.
-
Cool to 0°C to precipitate succinimide. Filter.
-
Evaporate solvent to yield an off-white solid.
-
B. Purification (The "Self-Validating" Step)
The separation of the mono-bromo product from the di-bromo impurity and unreacted methyl starting material is the most challenging step.
-
Solvent System: Toluene/Heptane (1:3 ratio) or Ethanol.
-
Protocol:
-
Dissolve crude solid in minimum hot Toluene.
-
Add Heptane dropwise until turbidity persists.
-
Allow slow cooling to room temperature, then 4°C.
-
Validation: Measure MP. If the range is >2°C wide, recrystallize again.
-
C. Melting Point Determination[2]
-
Equipment: Capillary melting point apparatus (e.g., Büchi or SRS).
-
Ramp Rate: 10°C/min until 70°C, then 1°C/min to detect the onset of melting.
-
Observation: Look for "sweating" (impurities melting early) vs. distinct meniscus formation (pure compound).
Derivatization Logic
Once isolated, the 4-bromomethyl derivative is rarely the end product. It is a "warhead" used to attach the diphenyl sulfone pharmacophore to other ligands.
Caption: Common synthetic pathways utilizing the bromomethyl "warhead" for drug development.
References
-
ChemicalBook. (2025). 4-Bromophenyl methyl sulfone Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025).[1] 4-Bromophenyl methyl sulfone Product Specification. Retrieved from
-
TCI Chemicals. (2025). 4-Methylphenyl Phenyl Sulfone (Starting Material Data). Retrieved from
-
National Institutes of Health (PubChem). (2025). Diphenyl sulfone Structure and Properties. Retrieved from
-
Organic Chemistry Portal. (2025). Wohl-Ziegler Bromination Mechanism. Retrieved from
Sources
Methodological & Application
Application Note & Protocols: Strategic Synthesis of Novel Sulfone-Based Enzyme Inhibitors Utilizing 4-(Phenylsulfonyl)benzyl Bromide
Abstract
The sulfone moiety is a cornerstone pharmacophore in modern medicinal chemistry, present in numerous FDA-approved therapeutics due to its unique physicochemical properties, including metabolic stability and its role as a potent hydrogen bond acceptor.[1][2][3] This guide provides a comprehensive framework for the synthesis of novel sulfone-based enzyme inhibitors using 4-(phenylsulfonyl)benzyl bromide, a versatile and reactive building block. We will delve into the strategic considerations behind the synthetic design, provide a detailed, validated protocol for a representative Williamson ether synthesis, and discuss the characterization and potential inhibitory mechanisms of the resulting compounds. This document is intended to serve as a practical and scientifically grounded resource for researchers aiming to expand their portfolio of enzyme inhibitors.
Introduction: The Sulfone Group in Drug Design
The diaryl sulfone core (Ar-SO₂-Ar') is a privileged scaffold in drug discovery. Its significance stems from a combination of electronic and structural features:
-
Metabolic Stability: The sulfur atom in the +6 oxidation state is highly resistant to metabolic transformation, contributing to improved pharmacokinetic profiles.[3]
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling potent and specific interactions with biological targets like enzyme active sites.[1][4]
-
Structural Rigidity and Vectorial Orientation: The tetrahedral geometry around the sulfur atom imparts a defined three-dimensional structure, allowing medicinal chemists to precisely orient substituents into binding pockets.
These properties have led to the successful development of sulfone-containing drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][4] The strategic introduction of this moiety can significantly enhance the potency and drug-like properties of a lead compound.
Introducing the Key Reagent: 4-(Phenylsulfonyl)benzyl Bromide
4-(Phenylsulfonyl)benzyl bromide is an ideal reagent for incorporating the diaryl sulfone motif. As a benzylic bromide, it is a highly effective electrophile for SN2 reactions, allowing for the facile alkylation of a wide range of nucleophiles (e.g., phenols, amines, thiols).[5][6] This reactivity provides a direct and efficient route to covalently link the pharmacologically important phenylsulfonylbenzyl group to a core scaffold designed to bind a specific enzyme.
Core Synthetic Strategy: Nucleophilic Substitution
The primary synthetic route leveraging 4-(phenylsulfonyl)benzyl bromide is the nucleophilic substitution reaction. The choice of nucleophile, base, and solvent is critical for achieving high yields and purity. This guide will focus on the Williamson ether synthesis, a robust and widely used method for forming an ether linkage via the alkylation of a phenoxide.
Workflow for Inhibitor Synthesis & Validation
The overall process follows a logical progression from synthesis to biological evaluation. Each step is designed to be self-validating, ensuring the integrity of the final compound before it enters screening assays.
Caption: General workflow for the synthesis and validation of sulfone-based inhibitors.
Detailed Experimental Protocol: Synthesis of a Model Inhibitor
This section provides a step-by-step protocol for the synthesis of 1-(benzyloxy)-4-(phenylsulfonyl)benzene , a representative inhibitor candidate, via the alkylation of 4-hydroxyphenyl phenyl sulfone. While the example uses a pre-existing sulfone, the protocol is directly applicable to alkylating any phenolic core with 4-(phenylsulfonyl)benzyl bromide. For clarity, we will synthesize 1-((4-(phenylsulfonyl)benzyl)oxy)-4-nitrobenzene from 4-nitrophenol.
Reaction Scheme
Caption: Williamson ether synthesis of a model sulfone-based inhibitor.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(Phenylsulfonyl)benzyl bromide | C₁₃H₁₁BrO₂S | 327.20 | 1.0 | 1.0 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Deionized Water (H₂O) | H₂O | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (153 mg, 1.1 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add 10 mL of anhydrous DMF to the flask.
-
Causality Insight: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide by solvating the potassium counter-ion.[7]
-
-
Addition of Electrophile:
-
In a separate vial, dissolve 4-(phenylsulfonyl)benzyl bromide (327 mg, 1.0 mmol) in 5 mL of DMF.
-
Add the solution of the benzyl bromide dropwise to the stirring reaction mixture at room temperature.
-
Expertise Note: Adding the electrophile as a solution prevents localized high concentrations which could lead to side reactions.
-
-
Reaction Progression:
-
Heat the reaction mixture to 80 °C using an oil bath and allow it to stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting benzyl bromide spot and the appearance of a new, higher Rf product spot indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer three times with 30 mL of ethyl acetate (EtOAc).
-
Causality Insight: The product is organic-soluble and will move into the EtOAc layer, while the inorganic salts (KBr, excess K₂CO₃) and DMF remain in the aqueous layer.
-
Combine the organic layers and wash twice with 30 mL of deionized water, followed by one wash with 30 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a pale yellow solid.
-
Purify the solid by recrystallization from a hot ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[8][9]
-
Trustworthiness Check: Recrystallization is often sufficient and yields a highly pure crystalline product, which is ideal for accurate biological testing. Column chromatography is an alternative if impurities are difficult to remove.
-
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization Data (Hypothetical):
| Technique | Expected Observations |
| ¹H NMR | δ ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.9 (d, 2H, Ar-H ortho to SO₂), ~7.6-7.5 (m, 5H, other Ph-SO₂ protons), ~7.1 (d, 2H, Ar-H ortho to O-CH₂), ~5.3 (s, 2H, O-CH₂). |
| ¹³C NMR | Peaks corresponding to the distinct aromatic carbons, the benzylic carbon (~70 ppm), and the quaternary carbons. |
| FTIR (cm⁻¹) | ~3100 (Ar C-H stretch), ~1590, 1490 (Ar C=C stretch), ~1520, 1345 (N-O stretch of NO₂), ~1320, 1150 (S=O stretch of sulfone), ~1250 (Ar-O-C stretch). |
| HRMS (ESI+) | Calculated m/z for C₁₉H₁₅NNaO₅S⁺ [M+Na]⁺ should match the observed value within 5 ppm. |
Mechanism of Inhibition: A Conceptual View
The synthesized inhibitor is designed to bind to the active site of a target enzyme non-covalently. The core scaffold (in this case, the nitrophenyl ring) can be tailored to fit into a specific hydrophobic pocket, while the diaryl sulfone moiety provides key interactions for anchoring the molecule and enhancing binding affinity.
Caption: Conceptual model of a sulfone inhibitor binding in an enzyme's active site.
The sulfone group's ability to form strong hydrogen bonds is a key driver of its inhibitory potential.[4] By designing molecules where this group is optimally positioned to interact with donor residues (like lysine or arginine) in an active site, researchers can develop highly potent and selective inhibitors.[10]
Conclusion
4-(Phenylsulfonyl)benzyl bromide is a powerful and versatile reagent for the synthesis of sulfone-based enzyme inhibitors. The straightforward and robust protocols, such as the Williamson ether synthesis detailed here, allow for the efficient creation of diverse compound libraries. By combining rational design with this synthetic tool, researchers can effectively explore the chemical space of sulfone-containing molecules to discover novel and potent therapeutic agents. The key to success lies in a methodical approach that integrates synthesis, purification, and rigorous characterization to ensure that the compounds evaluated in biological assays are of the highest quality and integrity.
References
-
Title: Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins Source: MDPI URL: [Link]
-
Title: Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase Source: PubMed URL: [Link]
-
Title: Enantioselective Synthesis of Functionalised Vinyl Sulfones Source: Research Repository UCD URL: [Link]
-
Title: (PDF) Synthesis of novel bis‐sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase Source: ResearchGate URL: [Link]
-
Title: How to purify a sulfone and sulfide sulfoxide without a column? Source: ResearchGate URL: [Link]
-
Title: Mechanism of Action of Sulfones Source: International Journal of Leprosy and Other Mycobacterial Diseases URL: [Link]
- Title: Process for the formation and purification of aromatic sulfones Source: Google Patents URL
- Title: Process for the formation and purification of aromatic sulfones Source: Google Patents URL
-
Title: Recent Advances in the Synthesis of Sulfones Source: Thieme Chemistry URL: [Link]
-
Title: Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development Source: RSC Publishing URL: [Link]
-
Title: Sulphonamides (Sulfonamides) and Sulfones Source: Slideshare URL: [Link]
-
Title: Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Removal of organosulfur compounds from oil fractions Source: GlobeCore URL: [Link]
-
Title: The cyclic sulfone inhibitors with the evaluation of P1-allyl group. Source: ResearchGate URL: [Link]
-
Title: Sulfone-based human liver pyruvate kinase inhibitors - Design, synthesis and in vitro bioactivity Source: PubMed URL: [Link]
-
Title: Vinyl Sulfone-Based Inhibitors of Nonstructural Protein 2 Block the Replication of Venezuelan Equine Encephalitis Virus Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors Source: ACS Publications URL: [Link]
-
Title: Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The vinyl sulfone motif as a structural unit for novel drug design and discovery Source: Taylor & Francis Online URL: [Link]
-
Title: Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes Source: MDPI URL: [Link]
-
Title: Synthesis of compounds 4–17. Reagents and conditions Source: ResearchGate URL: [Link]
-
Title: Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors Source: Semantic Scholar URL: [Link]
-
Title: Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) Source: Juniper Publishers URL: [Link]
-
Title: Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors: C-6 and C-8 positions Source: PubMed URL: [Link]
-
Title: Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides Source: ResearchGate URL: [Link]
-
Title: Benzyl bromide synthesis by bromination or substitution Source: Organic Chemistry Portal URL: [Link]
-
Title: Alkylation of 1, 2 and 4 with Benzyl Bromide Source: ResearchGate URL: [Link]
-
Title: Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles Source: MDPI URL: [Link]
-
Title: Friedel-Crafts Alkylation using EPZ10 as Catalyst Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Benzyl bromide - Wikipedia Source: Wikipedia URL: [Link]
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- 8. researchgate.net [researchgate.net]
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Application Note: N-Alkylation of Amines with 4-(Phenylsulfonyl)benzyl Bromide
Abstract
This guide details the operational protocols for the
Introduction & Mechanistic Insight
The 4-(phenylsulfonyl)benzyl moiety is a privileged pharmacophore, often serving as a bulky, lipophilic, yet polar spacer in enzyme inhibitors and receptor antagonists (e.g., HCV inhibitors, metalloprotease targets).
The Electrophile: 4-(Phenylsulfonyl)benzyl Bromide
Unlike simple benzyl bromide, this reagent contains a strong electron-withdrawing sulfone group (
-
Electronic Effect: The sulfone exerts a strong inductive (
) and resonance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) withdrawal.[1] While this destabilizes any potential carbocation character (disfavoring ), it activates the benzylic carbon toward attack by stabilizing the transition state charge distribution. -
Physical Properties: The compound is a solid (unlike liquid benzyl bromide), non-volatile, and possesses significant polarity, which drastically alters solubility profiles compared to standard alkyl halides.
Reaction Mechanism ( )
The reaction proceeds via a concerted bimolecular nucleophilic substitution. The amine lone pair attacks the benzylic carbon, displacing the bromide.
Figure 1: Mechanistic pathway for the
Strategic Planning & Optimization
Before initiating the reaction, select conditions based on the amine class.[2]
Solvent Selection
-
DMF (N,N-Dimethylformamide): Recommended.[2] Excellent solubility for the polar sulfone reagent and inorganic bases (
). Promotes rates. -
Acetonitrile (MeCN): Good alternative if easier workup (evaporation) is desired.
-
DCM/THF: Generally poor choices due to slow reaction rates and poor solubility of the sulfone electrophile.
Base Selection
| Base | Type | Recommendation | Context |
| Inorganic (Heterogeneous) | Standard | Mild, easy removal by filtration. Best for DMF/MeCN. | |
| Inorganic | Fast | Use for sterically hindered amines (cesium effect). | |
| DIPEA | Organic (Homogeneous) | Alternative | Use if the substrate is base-sensitive or strictly soluble in organic solvents. |
| NaH | Strong Base | Avoid | Unnecessary risk of side reactions (elimination/deprotonation of sulfone |
Experimental Protocols
Protocol A: Alkylation of Secondary Amines (Standard)
Target: Synthesis of Tertiary Amines Risk of Over-alkylation: Low
Materials:
-
Secondary Amine (1.0 equiv)
-
4-(Phenylsulfonyl)benzyl bromide (1.1 equiv)
- (anhydrous, 2.0 equiv)[3]
-
DMF (anhydrous, 0.2 M concentration relative to amine)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add the secondary amine and
to the flask. Add DMF and stir at Room Temperature (RT) for 10 minutes. -
Addition: Add 4-(phenylsulfonyl)benzyl bromide in one portion. (Note: If the bromide is not fully soluble initially, it will dissolve as the reaction warms/progresses).
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (or LC-MS).
-
TLC Tip: The product will be significantly more polar than the starting amine if the starting amine was lipophilic. Use UV visualization (sulfone absorbs strongly).
-
-
Workup:
-
Dilute with EtOAc (5x reaction volume).
-
Wash with Water (3x) to remove DMF.
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Purification: The crude residue is often a crystalline solid. Recrystallization from EtOAc/Hexanes is often sufficient. If oil, use Flash Chromatography (Hex/EtOAc).
Protocol B: Alkylation of Primary Amines (Selective)
Target: Synthesis of Secondary Amines Risk of Over-alkylation: High (Bis-alkylation)
Strategy: To prevent the product (secondary amine) from reacting with a second equivalent of bromide, we maintain a high local concentration of the starting amine relative to the bromide.
Procedure:
-
Stoichiometry Adjustment: Use 3.0 – 5.0 equivalents of the Primary Amine.
-
Setup: Dissolve the Primary Amine (3.0 equiv) and DIPEA (1.5 equiv) in MeCN or DMF.
-
Slow Addition: Dissolve 4-(phenylsulfonyl)benzyl bromide (1.0 equiv) in a separate volume of solvent. Add this solution dropwise to the amine solution over 1–2 hours using a syringe pump or addition funnel.
-
Reaction: Stir at RT.
-
Workup (Acid/Base Extraction - Critical Step):
-
Concentrate to remove volatiles.
-
Dissolve residue in EtOAc.
-
Step A: Wash with water to remove salts.
-
Step B (Separation): If the starting amine is volatile, evaporate it. If non-volatile, purification by column chromatography is required.
-
Alternative: If the product is basic, extract into 1M HCl, wash the organic layer (removes non-basic impurities), then basify the aqueous layer with NaOH and extract back into EtOAc.
-
Decision Workflow & Troubleshooting
Figure 2: Operational decision tree for optimizing reaction conditions.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Bis-alkylation (Primary Amine) | Product is more nucleophilic than starting material. | Use Protocol B (Slow addition). Increase amine equivalents to 5-10x. Consider reductive amination route instead. |
| Low Yield / Starting Material Remains | Bromide hydrolysis or steric hindrance. | Add catalytic KI (Potassium Iodide) to generate the more reactive benzyl iodide in situ. Heat to 50-60°C. |
| Product in Aqueous Layer | Product is highly polar due to sulfone + amine. | Do not use dilute acid washes. Salt out the aqueous layer with NaCl. Use DCM/Isopropanol (3:1) for extraction.[3][4] |
| Lachrymatory Effect | Benzylic bromide vapor. | Quench all glassware with dilute ammonia or NaOH before removing from the hood. |
Safety & Handling
-
Lachrymator: 4-(Phenylsulfonyl)benzyl bromide is a benzylic halide and likely a lachrymator (tear gas agent). Always handle in a functioning fume hood.
-
Skin Irritant: Benzylic bromides are potent alkylating agents. Double glove (Nitrile) and wear safety goggles.
-
Waste: Quench excess alkylating agent with an amine-based waste stream or dilute ammonia before disposal to prevent alkylation of waste containers.
References
-
Reactivity of Benzylic Halides
-
General N-Alkylation Protocols
-
Salvatore, R. N.; Yoon, C. H.; Jung, K. W. "Synthesis of secondary amines." Tetrahedron2001 , 57(37), 7785-7811.
-
- Cesium Base Effects: Felföldi, K.; Kádár, M.; Bartók, M. "Selective N-alkylation of primary amines with alkyl halides in the presence of cesium bases." Journal of Organometallic Chemistry2002, 56, 365.
-
Sulfone Pharmacophore Context
-
Example of Sulfone Linkers in MedChem: Scozzafava, A., et al. "Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides." J. Med. Chem.1999 , 42(14), 2641-2650.
-
-
Compound Data
-
PubChem CID 78243: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
-
Sources
- 1. quora.com [quora.com]
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- 4. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
using 1-(Bromomethyl)-4-(phenylsulfonyl)benzene as a pharmacophore building block
Application Note: Strategic Utilization of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene in Medicinal Chemistry
Executive Summary
1-(Bromomethyl)-4-(phenylsulfonyl)benzene (CAS: 403-23-6) serves as a specialized "Anchor-and-Warhead" building block in drug discovery.[1] Its utility stems from its bifunctional nature: the bromomethyl group acts as a highly reactive electrophilic handle for covalent attachment, while the phenylsulfonyl moiety functions as a robust pharmacophore, offering hydrogen bond accepting capabilities and hydrophobic bulk.[1]
This guide details the application of this reagent in synthesizing Cysteine Protease Inhibitors , Ion Channel Modulators (Kv1.3) , and Supramolecular Linkers .[1] It includes optimized protocols for
Chemical Profile & Pharmacophore Mechanics
Structural Attributes
-
Electrophile (Warhead): The benzylic carbon, activated by the bromine leaving group, is highly susceptible to
nucleophilic attack.[1] -
Pharmacophore (Anchor): The sulfone (
) group is a bioisostere for carbonyls but with distinct geometry (tetrahedral) and electronic properties.[1] It acts as a hydrogen bond acceptor and increases the metabolic stability of the ring system compared to sulfides or sulfoxides.[1]
| Property | Value | Relevance |
| Formula | Moderate MW (311.2 g/mol ) allows fragment-based design.[1] | |
| LogP | ~3.2 | Lipophilic; enhances membrane permeability.[1] |
| Reactivity | High ( | Rapid coupling to amines, thiols, and phenols.[1] |
| Stability | Acid/Base Stable | Sulfone resists oxidation/reduction under standard physiological conditions.[1] |
Mechanism of Action in Ligand Design
-
Hydrophobic Pocket Targeting: The phenyl rings engage in
- stacking or hydrophobic interactions within the S2 or S3 pockets of proteases.[1] -
Hydrogen Bonding: The sulfone oxygens accept hydrogen bonds from backbone amides (e.g., in the enzyme active site).[1]
-
Covalent Trapping (Probe Design): In Activity-Based Protein Profiling (ABPP), the unreacted bromomethyl group can serve as a "warhead" to alkylate catalytic cysteine residues (e.g., in Cathepsins).[1]
Strategic Applications
Synthesis of Cysteine Protease Inhibitors
Cysteine proteases (e.g., Cruzain, Cathepsin K) possess a nucleophilic thiolate in their active site.[1]
-
Strategy: Use 1-(Bromomethyl)-4-(phenylsulfonyl)benzene to introduce the 4-(phenylsulfonyl)benzyl group at the P2 position of a peptidomimetic.[1]
-
Rationale: The bulky sulfone group occupies the S2 hydrophobic pocket, providing selectivity over serine proteases.[1]
-
Workflow: The bromide is displaced by the
-terminus of a P1 fragment (e.g., an amino acid nitrile or vinyl sulfone precursor).[1]
Kv1.3 Ion Channel Blockers
Kv1.3 channels are targets for autoimmune diseases.[1]
-
Strategy: Diaryl sulfones are known blockers of voltage-gated potassium channels.[1]
-
Application: This reagent is used to append the sulfone motif to a central piperidine or cyclohexyl scaffold, creating a "linked pharmacophore" that plugs the channel pore.[1]
Experimental Protocols
Protocol A: -Alkylation of Secondary Amines
Use this protocol to attach the pharmacophore to a scaffold containing a secondary amine (e.g., piperazine, proline derivative).[1]
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)[1]
-
Reagent: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene (1.1 equiv)[1]
-
Base:
(3.0 equiv) or DIPEA (2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the secondary amine in 5 mL of anhydrous MeCN under an inert atmosphere (
). -
Base Addition: Add 3.0 mmol of finely ground anhydrous
. Stir for 10 minutes at room temperature. -
Reagent Addition: Add 1.1 mmol of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
-
Note: If the reagent is solid, dissolve it in minimal MeCN before addition to ensure homogeneity.[1]
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.[1]
-
Checkpoint: The bromide spot (
in 3:1 Hex/EtOAc) should disappear.[1]
-
-
Workup: Cool to RT. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in DCM, wash with water (
) and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1] Purify via flash column chromatography (Silica gel).
Protocol B: -Alkylation (Thiol Bioconjugation/Probe Synthesis)
Use this protocol to synthesize thioether-linked probes or to trap the reagent with a cysteine mimic.[1]
Reagents:
-
Substrate: Thiol-containing scaffold (1.0 equiv)[1]
-
Reagent: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene (1.05 equiv)[1]
-
Base:
(1.5 equiv) - Cesium promotes efficient S-alkylation.[1] -
Solvent: DMF/THF (1:1)[1]
Procedure:
-
Activation: Dissolve the thiol substrate in DMF/THF. Add
and stir at for 15 minutes to generate the thiolate. -
Alkylation: Add 1-(Bromomethyl)-4-(phenylsulfonyl)benzene dropwise at
. -
Completion: Allow to warm to RT. Reaction is typically complete within 1 hour due to the high nucleophilicity of the thiolate and high reactivity of the benzyl bromide.[1]
-
Quench: Quench with saturated
solution. Extract with EtOAc.[1]
Visualization: Reactivity & Workflow
The following diagram illustrates the divergent synthetic pathways accessible with this building block.
Figure 1: Divergent synthetic pathways utilizing 1-(Bromomethyl)-4-(phenylsulfonyl)benzene as a common intermediate.[1]
Safety & Handling (Critical)
-
Lachrymator: Benzyl bromides are potent tear agents.[1] Always handle in a functioning fume hood.[1]
-
Skin Irritant: Direct contact can cause severe dermatitis and chemical burns.[1] Wear nitrile gloves (double gloving recommended) and a lab coat.[1]
-
Quenching Spills: Neutralize spills immediately with 10% aqueous ammonia or sodium thiosulfate solution to destroy the alkylating potential.[1]
References
-
Gaikwad, S. S. (2024).[1][2] "Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride." ResearchGate.[1] Link
-
Chakkaravarthi, G., et al. (2008).[1] "4-Bromomethyl-1-phenylsulfonyl-1H-indole."[1] Acta Crystallographica Section E. Link
-
Organic Syntheses. (2005).[1] "Synthesis of Sulfone-Based Intermediates." Org.[1][3][4] Synth. 82, 157-165.[1] Link
Sources
Application Notes and Protocols: Reaction Conditions for Coupling Thiols with 4-(Phenylsulfonyl)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thioether Linkages in Drug Discovery
Thioethers are critical structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1][2][3] Their synthesis, particularly through the S-alkylation of thiols, represents a cornerstone transformation in medicinal chemistry. The coupling of thiols with electrophilic partners like 4-(phenylsulfonyl)benzyl bromide is of particular interest. The resulting aryl-benzyl thioether core, featuring a sulfone moiety, can impart desirable physicochemical properties to drug candidates, including metabolic stability and opportunities for specific molecular interactions. Furthermore, the thioether linkage itself can be a pharmacophore or a key linker in more complex molecular architectures, such as antibody-drug conjugates or targeted protein degraders.[3][4]
This document provides a detailed guide to the reaction conditions for the coupling of thiols with 4-(phenylsulfonyl)benzyl bromide. It delves into the mechanistic underpinnings of the reaction, offers practical, field-proven protocols, and discusses critical parameters that influence reaction success.
Mechanistic Overview: An SN2 Pathway Dominates
The formation of a thioether from a thiol and an alkyl halide, such as 4-(phenylsulfonyl)benzyl bromide, predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5] This process can be conceptually broken down into two key steps:
-
Deprotonation of the Thiol: Thiols are significantly more acidic than their alcohol counterparts, with pKa values typically around 10-11.[5][6] This increased acidity is due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the resulting thiolate anion.[6][7] A suitable base is required to deprotonate the thiol and generate the highly nucleophilic thiolate.
-
Nucleophilic Attack: The generated thiolate anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-(phenylsulfonyl)benzyl bromide.[5][8] The bromide ion is displaced as the leaving group, resulting in the formation of the new carbon-sulfur bond.
The benzylic position of 4-(phenylsulfonyl)benzyl bromide is particularly reactive towards nucleophilic substitution.[9][10] This enhanced reactivity is attributed to the stabilization of the transition state by the adjacent phenyl ring. While primary benzylic halides typically favor an SN2 pathway, the possibility of some SN1 character, especially with secondary or tertiary systems or under certain solvent conditions, should be considered.[11][12] However, for the primary bromide , the SN2 pathway is the most probable.
Core Protocol: S-Alkylation of a Generic Thiol with 4-(Phenylsulfonyl)benzyl Bromide
This protocol provides a general framework for the reaction. Optimization of specific parameters may be necessary depending on the nature of the thiol substrate.
Materials and Reagents:
-
Thiol of interest
-
4-(Phenylsulfonyl)benzyl bromide
-
Base (e.g., potassium carbonate, triethylamine, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, acetone)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., flash column chromatography)
Experimental Workflow:
Caption: General workflow for the S-alkylation of thiols.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the thiol (1.0 equivalent) in an appropriate solvent (e.g., DMF, 0.1-0.5 M), add the chosen base (1.1-1.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
-
Addition of Electrophile: In a separate flask, dissolve 4-(phenylsulfonyl)benzyl bromide (1.0-1.1 equivalents) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring thiolate solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours at room temperature, although gentle heating (e.g., 40-60 °C) may be required for less reactive thiols.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Isolation and Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.
Critical Reaction Parameters and Optimization Strategies
The success and efficiency of the coupling reaction hinge on the judicious selection of several key parameters.
| Parameter | Options & Considerations | Rationale & Impact |
| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: Triethylamine (Et₃N), DIPEAStrong: NaH, NaOMe | The base must be strong enough to deprotonate the thiol. Weaker bases like K₂CO₃ are often sufficient and offer milder conditions.[13] Stronger bases like NaH ensure complete thiolate formation but require anhydrous conditions. Organic bases are also effective and can be easily removed during work-up.[13] |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile, AcetonePolar Protic: Ethanol, MethanolAqueous: Water | Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[7][14][15][16][17] Polar protic solvents can hydrogen bond with the thiolate, reducing its nucleophilicity.[7][14] Green chemistry approaches have demonstrated the feasibility of using water as a solvent, often with the aid of a base.[13][18] |
| Temperature | Room Temperature to Reflux | Most reactions proceed efficiently at room temperature. For less reactive thiols or sterically hindered substrates, moderate heating may be necessary to increase the reaction rate. |
| Stoichiometry | Near-equimolar or slight excess of one reagent | Using a slight excess of either the thiol or the benzyl bromide can help drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials. |
Troubleshooting and Side Reactions
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a stronger base, or switching to a more polar aprotic solvent to enhance the nucleophilicity of the thiolate.
-
Disulfide Formation: Thiols can be oxidized to disulfides, especially in the presence of air and base.[5][19] To minimize this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), particularly if the reaction requires prolonged heating.
-
Elimination Reactions: While less of a concern with primary benzylic halides, the possibility of elimination reactions to form an alkene should be considered, especially with more sterically hindered substrates or stronger, bulkier bases.
Thiol-Free Approaches: An Alternative Strategy
The handling of volatile and malodorous thiols can be a significant drawback in laboratory and industrial settings.[1] Several "thiol-free" methods have been developed to circumvent this issue. One common approach involves the in situ generation of the thiol or thiolate from a more stable precursor. For instance, reacting an alkyl halide with thiourea generates an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the thiolate in situ.[1][6][20] This intermediate can then react with a second electrophile, such as 4-(phenylsulfonyl)benzyl bromide, in a one-pot procedure.[1]
Caption: Thiol-free thioether synthesis workflow.
Conclusion
The coupling of thiols with 4-(phenylsulfonyl)benzyl bromide is a robust and versatile reaction for the synthesis of valuable thioether-containing molecules. A thorough understanding of the underlying SN2 mechanism and the influence of key reaction parameters—base, solvent, and temperature—is crucial for achieving high yields and purity. The provided protocols and optimization strategies offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. For applications where the handling of thiols is undesirable, thiol-free, one-pot procedures provide an excellent alternative.
References
-
Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Master Organic Chemistry. [Link]
-
Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Maguire, A. R. (2010). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea. Arkivoc, 2010(9), 216-228. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). [Link]
-
Thiol - Wikipedia. (n.d.). Wikipedia. [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Chemistry LibreTexts. [Link]
-
The Thiol Functional Group - LabXchange. (2025, January 2). LabXchange. [Link]
-
Reactions of Thiols - Chemistry Steps. (2021, December 14). Chemistry Steps. [Link]
-
Xu, B., Lin, Y., Ye, Y., Xu, L., Xie, T., & Ye, X. Y. (2021). Benzyl thioether formation merging copper catalysis. RSC Advances, 11(63), 40047-40051. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Quora. [Link]
-
Synthetic strategies to access thioethers from alcohols - ResearchGate. (n.d.). ResearchGate. [Link]
-
Factors Affecting SN2 Reactions - Chad's Prep®. (n.d.). Chad's Prep®. [Link]
-
Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. (n.d.). Pearson+. [Link]
-
A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER - SID. (n.d.). SID. [Link]
-
Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC. (n.d.). PMC. [Link]
-
Solvent Effects on Sn2 Reactions - YouTube. (2014, June 30). YouTube. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025, October 1). [Link]
-
Thioethers – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. (2025, March 19). ACS Publications. [Link]
-
Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. (n.d.). [Link]
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC. (n.d.). PMC. [Link]
-
Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC - NIH. (n.d.). NIH. [Link]
-
Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science. (n.d.). Journal of Materials and Environmental Science. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017, December 30). Chemistry Stack Exchange. [Link]
-
One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (2022, September 5). [Link]
-
C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022, October 26). Quora. [Link]
-
Transition-metal-catalyzed synthesis of phenols and aryl thiols - Beilstein Journals. (2017, March 23). Beilstein Journals. [Link]
-
Efficient Synthesis of Sulfenamides through Mitsunobu‐type Coupling Reaction of Thiols with Amines using Dibenzyl Azodicarboxylate - ResearchGate. (2020, May 29). ResearchGate. [https://www.researchgate.net/publication/341697274_Efficient_Synthesis_of_Sulfenamides_through_Mitsunobu-type_Coupling_Reaction_of_Thiols_with_Amines_using_Dibenzyl_Azodicarboxylate]([Link]
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- 19. Thiol - Wikipedia [en.wikipedia.org]
- 20. Thioether Formation - Wordpress [reagents.acsgcipr.org]
Standard Operating Procedure for Handling Lachrymatory Benzyl Bromides: A Guide for Research and Development
This document provides a comprehensive guide to the safe handling and use of lachrymatory benzyl bromides in a research and drug development setting. The protocols and application notes herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate the risks associated with these hazardous yet synthetically valuable reagents. By understanding the underlying chemical principles and adhering to the outlined procedures, users can ensure a safe and productive laboratory environment.
Understanding the Hazard: Chemical Properties and Reactivity of Benzyl Bromides
Benzyl bromide and its derivatives are potent lachrymators, meaning they cause irritation and tearing of the eyes.[1][2][3][4] They are also corrosive to tissues and can cause severe skin and respiratory tract irritation.[5][6][7] The primary hazard lies in their reactivity. As electrophilic alkylating agents, they readily react with nucleophiles, including the moisture in biological tissues, which contributes to their irritating properties.[2][8]
Benzyl bromides are combustible liquids and can form explosive vapor-air mixtures above their flashpoint of approximately 79°C (174.2°F).[7] They are sensitive to light and moisture, and upon contact with water, they slowly decompose to produce hydrogen bromide gas, which is also corrosive and toxic.[2][7][9] This reactivity profile necessitates careful handling and storage to prevent unintended reactions and exposures.
Key Chemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₇Br | [5] |
| Molecular Weight | 171.03 g/mol | [5] |
| Appearance | Colorless to yellow liquid with a pungent odor | [7] |
| Boiling Point | 198-199°C | [7] |
| Flash Point | 79°C (closed cup) | [7] |
| Density | ~1.44 g/mL | [2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of benzyl bromides, a combination of engineering controls and robust personal protective equipment is mandatory.
Engineering Controls
All work with benzyl bromides must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10] The fume hood should have a tested and adequate face velocity. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6][11]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling benzyl bromides:
-
Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and vapors.[9][12]
-
Hand Protection: Wear nitrile or neoprene gloves.[1] Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical.[5] Use proper glove removal technique to avoid skin contact.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned completely. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5] A full-face respirator provides both respiratory and eye protection.[5]
Step-by-Step Protocols for Safe Handling and Use
The following protocols are designed to provide a clear, step-by-step guide for common laboratory procedures involving benzyl bromides.
Protocol for Weighing and Transferring Benzyl Bromides
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a weighing boat or appropriate container on a tared analytical balance inside the fume hood.
-
Transfer: Using a clean glass pipette or syringe, carefully transfer the required amount of benzyl bromide from the stock bottle to the container on the balance. Perform this transfer slowly and deliberately to avoid splashing.
-
Capping: Immediately and securely cap the stock bottle after the transfer is complete.
-
Dissolution/Dilution: If the next step involves dissolving or diluting the benzyl bromide, add the solvent to the container with the weighed reagent inside the fume hood.
-
Cleanup: Carefully wipe down the balance and any surrounding surfaces within the fume hood with a suitable decontaminating solution (e.g., a dilute solution of sodium bicarbonate) followed by a solvent like ethanol. Dispose of all contaminated materials as hazardous waste.
Protocol for a Typical Benzylation Reaction
This protocol provides a general framework for using benzyl bromide as a benzylating agent. Specific reaction conditions may vary.
-
Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) inside the chemical fume hood.
-
Reagent Addition: Dissolve the substrate and any other non-hazardous reagents in the appropriate solvent within the reaction flask.
-
Inert Atmosphere: If the reaction is air-sensitive, purge the apparatus with an inert gas such as nitrogen or argon.
-
Addition of Benzyl Bromide: Add the benzyl bromide to the reaction mixture dropwise using a syringe or an addition funnel. Maintain a controlled rate of addition to manage any potential exotherms.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining benzyl bromide by slowly adding a suitable nucleophilic quenching agent, such as a solution of sodium thiosulfate or a dilute aqueous base (e.g., sodium bicarbonate). This should be done cautiously as the reaction can be exothermic.
-
Work-up: Proceed with the standard aqueous work-up and extraction procedures. All aqueous layers should be considered hazardous and disposed of accordingly.
Workflow for Handling Benzyl Bromide
Caption: A generalized workflow for the safe handling of benzyl bromide in a laboratory setting.
Emergency Procedures: Preparedness and Response
In the event of an emergency involving benzyl bromide, immediate and appropriate action is crucial to minimize harm.
Spills
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, dry lime, or soda ash.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a sodium bicarbonate solution, followed by a solvent wash.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others to evacuate.
-
Close the laboratory doors and prevent re-entry.
-
Contact the institution's emergency response team and inform them of the nature of the spill.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove any contaminated clothing. Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
Emergency Response Decision Tree
Caption: A decision tree outlining the immediate actions to be taken in case of a benzyl bromide spill or personnel exposure.
Waste Disposal
All waste materials contaminated with benzyl bromide, including reaction residues, quenching solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][6]
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Collect in a separate, sealed, and labeled container.
Follow all institutional and local regulations for hazardous waste disposal.
Conclusion
Benzyl bromides are valuable reagents in organic synthesis, but their lachrymatory and corrosive properties demand respect and careful handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with their use. A proactive approach to safety, including a thorough understanding of the hazards and preparedness for emergencies, is paramount for maintaining a safe and effective research environment.
References
- Sigma-Aldrich, "Benzyl-Bromide - Safety D
- Fisher Scientific, "Benzyl bromide - SAFETY D
- CAMEO Chemicals, "BENZYL BROMIDE," (n.d.).
- Acros Organics, "Benzyl bromide - SAFETY D
- SynQuest Laboratories, Inc.
- New Jersey Department of Health, "BENZYL BROMIDE - HAZARD SUMMARY," (December 2000).
- NOAA, "benzyl bromide - Report | CAMEO Chemicals," (n.d.).
- INCHEM, "ICSC 1225 - BENZYL BROMIDE," (2021).
- Santa Cruz Biotechnology, "Benzyl bromide," (n.d.).
- Sdfine, "BENZYL BROMIDE - GHS Safety D
- International Chemical Safety Cards, "BENZYL BROMIDE," (1993).
- PubChem, "Benzyl Bromide | C7H7Br | CID 7498," (n.d.).
- Common Organic Chemistry, "Benzyl Bromide," (n.d.).
- NOAA, "BENZYL BROMIDE - CAMEO Chemicals," (n.d.).
- Organic Syntheses, "Working with Hazardous Chemicals," (January 12, 2009).
- Fisher Scientific, "SAFETY D
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl Bromide [commonorganicchemistry.com]
- 5. westliberty.edu [westliberty.edu]
- 6. nj.gov [nj.gov]
- 7. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 8. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene
Subject: Prevention of Hydrolytic Degradation & Autocatalytic Decomposition
Compound: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene
CAS: 3466-32-8
Synonyms:
Introduction: The Stability Paradox
You are likely working with this compound as a key intermediate for introducing the 4-(phenylsulfonyl)benzyl motif into protease inhibitors or other bioactive sulfones. While the sulfone group provides significant crystalline stability compared to liquid benzylic halides (like benzyl bromide), it creates a false sense of security.
The Core Issue: This compound is a benzylic bromide . Despite the electron-withdrawing sulfone group (
The Danger: Hydrolysis is not linear—it is autocatalytic . The byproduct of hydrolysis is Hydrogen Bromide (HBr), which is hygroscopic. Once the reaction starts, the generated HBr pulls more moisture from the air, creating an acidic micro-environment that accelerates further degradation and corrosion of packaging.[1]
Module 1: The Degradation Mechanism
To prevent degradation, you must understand the "HBr Loop."[1] This is the primary failure mode for stored benzylic halides.
The Hydrolysis Cycle (Graphviz Visualization)
Figure 1: The Autocatalytic Degradation Loop. Note how HBr generation accelerates moisture uptake, creating a runaway effect.[1]
Chemical Causality
-
Initiation: Trace water attacks the benzylic carbon.
-
Reaction:
-
-
Propagation: The released HBr is a gas that often remains trapped in the solid matrix or headspace. It is extremely hygroscopic, actively pulling water vapor through standard polyethylene caps.
-
Visual Indicators: The compound turns from white to off-white/yellow (due to trace bromine liberation) and becomes sticky/clumped (due to water absorption and melting point depression).
Module 2: Storage Protocols (The 4-Barrier Defense)
Do not rely on the manufacturer's original packaging once opened. Implement this 4-layer defense system.
Storage Conditions Summary
| Parameter | Critical Requirement | Technical Rationale |
| Temperature | 2°C to 8°C (Short term)-20°C (Long term >3 months) | Lowers kinetic energy, significantly slowing the rate of hydrolysis (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and, more importantly, atmospheric moisture.[1] Argon is heavier than air and offers better blanketing for solids. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (preventing radical C-Br cleavage). Teflon (PTFE) liners resist HBr corrosion; standard pulp/poly liners will degrade. |
| Desiccant | Secondary Containment | Do not mix desiccant with the powder. Use a desiccator cabinet or a secondary jar containing Drierite/P2O5. |
Step-by-Step Storage Workflow
-
Aliquot Immediately: Upon receipt, divide the bulk material into single-use aliquots (e.g., 100mg or 500mg vials). This prevents repeated freeze-thaw cycles and moisture entry during weighing.
-
The "Schlenk" Flush:
-
Place the open vial under a gentle stream of Argon for 15-30 seconds.
-
Tip: Do not blow the powder away; aim the gas at the vial wall.
-
-
Seal Integrity: Cap tightly. Wrap the cap-neck junction with Parafilm or electrical tape to create a secondary moisture barrier.
-
Secondary Containment: Place the sealed vials inside a larger jar containing a layer of activated desiccant (silica gel with indicator). Store this "jar-within-a-jar" in the freezer.
Module 3: Troubleshooting & FAQs
Q1: The solid has turned yellow and smells acrid. Is it usable?
-
Diagnosis: The acrid smell is HBr. The yellow color indicates trace bromine (
) formation or conjugated impurities. -
Action: Do not use directly. The HBr will quench basic reagents (like amines or hydrides) in your next step, lowering yield.
-
Remediation: If you have >5g, recrystallize. If <500mg, it is often more cost-effective to discard, as purification losses will be high.[1]
Q2: Can I dry the compound in a vacuum oven to fix clumping?
-
Warning: Be careful. This compound is a lachrymator (tear gas agent).[2] Heating it in a vacuum oven can vaporize the compound or trapped HBr, contaminating your vacuum pump oil and potentially venting irritants into the lab.[1]
-
Correct Protocol: Dry in a vacuum desiccator at room temperature over
or KOH pellets (to trap acid) for 24 hours.
Q3: How do I remove the hydrolysis product (alcohol)?
-
Solubility Difference: The starting bromide is less polar than the alcohol.
-
Method:
-
Dissolve in minimal hot Ethanol or Ethyl Acetate/Hexane mixture.
-
Cool slowly. The sulfone-bromide should crystallize out, leaving the more soluble alcohol and HBr salts in the mother liquor.[1]
-
Wash crystals with cold hexanes.
-
Module 4: Quality Control & Validation
Before committing this intermediate to a high-value synthesis, validate its purity.
Diagnostic Logic Tree
Figure 2: QC Decision Matrix for 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
The "Gold Standard" Test: 1H NMR
The methylene protons (
-
Intact Bromide: Singlet at
4.45 - 4.55 ppm (depending on solvent). -
Hydrolyzed Alcohol: Singlet shifts downfield to
4.75 - 4.85 ppm (due to the higher electronegativity of Oxygen vs Bromine). -
Calculation: Integrate the two peaks. If the Alcohol integral is >5% of the total, repurification is required.[1]
References
-
Fisher Scientific. (2021). Safety Data Sheet: 1-Bromo-4-(methylsulfonyl)benzene and analogs. Link(Note: General safety data for benzylic sulfones used for physical property verification).
-
Daasbjerg, K., et al. (2014). Electrochemical reduction of benzyl halides: The effect of electron-withdrawing groups. Journal of Organic Chemistry. Link(Mechanistic insight into benzylic halide reactivity).
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzyl Bromide & Derivatives - Reactivity Profile. Link(General hazards and hydrolysis risks of lachrymator benzylic halides).
-
Sigma-Aldrich. (2024). Product Specification: 4-(Bromomethyl)diphenyl sulfone. Link(Storage temperature and physical state confirmation).
Sources
Technical Support Guide: Purification of Reaction Mixtures Containing 4-(Phenylsulfonyl)benzyl Bromide
Ticket ID: PUR-53606-SX Subject: Removal of excess/unreacted 4-(phenylsulfonyl)benzyl bromide (CAS: 20303-42-4) Status: Open Priority: High (Lachrymator Hazard)
User Safety Warning: Lachrymator
CRITICAL: 4-(Phenylsulfonyl)benzyl bromide is a potent lachrymator (tear-inducing agent) and skin irritant. It causes severe eye and respiratory irritation even at low concentrations.
Containment: All purification steps must be performed inside a functioning fume hood.
Neutralization: Glassware and spills should be treated with a dilute solution of ammonia or ethanolamine before removal from the hood to quench active alkylating residues.
Executive Summary
The effective removal of unreacted 4-(phenylsulfonyl)benzyl bromide is challenging due to its sulfone moiety , which imparts significant polarity and UV activity, often causing it to co-elute with polar products during chromatography.[1]
This guide outlines three field-proven protocols for removal, ranked by chemical selectivity and ease of automation.
Module 1: Solid-Phase Scavenging (Recommended)
Best for: High-value intermediates, late-stage functionalization, and automated workflows.
Mechanism: Nucleophilic displacement (
The most efficient method avoids liquid-liquid extraction issues by using a polymer-supported scavenger resin . The excess benzyl bromide reacts with the resin-bound nucleophile and is removed via simple filtration.
Protocol: Amine Scavenging
-
Reagent: Polymer-supported Trisamine (or Morpholine resin).
-
Loading: Typically 3.0–4.0 mmol/g. Use 2–3 equivalents relative to the estimated excess bromide.
Step-by-Step Workflow:
-
Dilution: Dilute the crude reaction mixture in DCM or THF (avoid protic solvents like methanol if possible, as they swell polystyrene resins poorly).
-
Addition: Add the Trisamine resin directly to the reaction vessel.
-
Incubation: Agitate (do not magnetically stir, as this grinds the beads) for 1–2 hours at room temperature. The benzyl bromide alkylates the resin-bound amine.
-
Filtration: Filter the mixture through a fritted funnel or a celite plug.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
-
Result: The filtrate contains the product; the impurity remains covalently bound to the solid waste.
Figure 1: Logic flow for solid-phase scavenging of electrophilic impurities.
Module 2: The "Morpholine Quench" (Liquid-Liquid Extraction)
Best for: Large-scale synthesis (>5g) or when scavenger resins are unavailable. Mechanism: Chemical derivatization followed by acid-base extraction.[2]
This method converts the lipophilic bromide into a basic tertiary amine, which can then be protonated and washed into the aqueous layer using acid.
Protocol:
-
Quench: Add Morpholine (1.5 – 2.0 equivalents relative to excess bromide) to the reaction mixture.
-
Reaction: Stir for 30–60 minutes. The morpholine reacts rapidly with the benzylic bromide to form N-(4-(phenylsulfonyl)benzyl)morpholine.
-
Workup:
-
Dilute with organic solvent (EtOAc or DCM).
-
Wash 1: 1M HCl (aq).[2] The morpholine derivative becomes protonated (cationic) and partitions into the water layer.
-
Wash 2: Brine (to remove residual water).
-
-
Dry & Concentrate: Dry organic layer over
and concentrate.
Why Morpholine? It is cheap, highly nucleophilic, and the resulting tertiary amine is easily protonated.
Figure 2: Chemical derivatization strategy using acid-base workup mechanics.
Module 3: Chromatographic Optimization
Best for: Analytical scale or difficult separations where chemical modification is risky.
The sulfone group makes this bromide more polar than standard benzyl bromides. It often streaks on silica.
TLC Visualization:
-
UV (254 nm): Strong absorbance due to the sulfone-conjugated aromatic system.
-
Stain:
(Oxidizes the benzylic position) or Iodine.
Separation Strategy:
If the impurity (
-
Change Selectivity: Switch from EtOAc/Hexanes to DCM/MeOH or Toluene/Acetone . The
- interactions in toluene often separate sulfone-containing compounds better than hexanes. -
Gradient: Start with 100% Toluene, then slowly introduce Acetone (0
10%).
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Impurity persists after acid wash | Incomplete derivatization | Ensure you stirred with morpholine for at least 30 mins. Warm to 35°C if necessary. |
| Product loss during acid wash | Product is basic | If your product contains an amine, do not use Method 2 (Acid Wash). Use Method 1 (Resin). |
| Resin not filtering well | Mechanical breakdown | Do not use magnetic stir bars with resins; they grind the beads. Use an orbital shaker. |
| Strong tear-gas smell | Vapor breakthrough | Quench all glassware/waste with dilute ammonia/methanol before removing from the hood. |
References
-
Solid-Phase Scavenging: Marsh, A., et al. "High-throughput purification of chemical libraries using scavenger resins." Tetrahedron Letters, 1997. Link
-
Chemical Derivatization (Morpholine Quench): Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002. (Demonstrates general workup principles for removing excess halides). Link
-
Benzyl Bromide Reactivity: "Benzyl Bromide."[3][4][5][6][7] Organic Syntheses, Coll.[5] Vol. 1, p.102. (Standard reactivity profile). Link
-
Safety Data: "Safety Data Sheet: 4-(Methylsulfonyl)benzyl bromide" (Analogous handling). Fisher Scientific.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Benzyl bromide, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Yield in Alkylation Reactions with Sulfonyl Benzyl Halides
Welcome to the Technical Support Center for optimizing alkylation reactions involving sulfonyl benzyl halides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during these critical synthetic transformations. The presence of the strongly electron-withdrawing sulfonyl group significantly influences the reactivity of the benzylic halide, presenting unique opportunities and challenges. This resource will equip you with the knowledge to navigate these complexities and achieve optimal yields and purity in your reactions.
I. Understanding the Reactivity of Sulfonyl Benzyl Halides
The key to optimizing any reaction is a thorough understanding of the substrate's reactivity. The sulfonyl group, being a potent electron-withdrawing group, plays a crucial role in dictating the reaction mechanism of sulfonyl benzyl halides.
A. The Dominance of the S_N_2 Pathway
Unlike unsubstituted benzyl halides which can react via both S_N_1 and S_N_2 pathways, sulfonyl benzyl halides strongly favor the S_N_2 (bimolecular nucleophilic substitution) mechanism. The electron-withdrawing nature of the sulfonyl group destabilizes the formation of a positive charge on the benzylic carbon, thereby disfavoring the formation of a carbocation intermediate required for an S_N_1 reaction. This inherent preference for the S_N_2 pathway has significant implications for reaction design and optimization.[1][2]
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with sulfonyl benzyl halides.
Q1: My reaction yield is low. What are the most common culprits?
Low yields in alkylation reactions with sulfonyl benzyl halides can often be attributed to several factors:
-
Insufficiently Nucleophilic Substrate: The nucleophile may not be strong enough to efficiently displace the halide. Consider using a stronger base to deprotonate the nucleophile more completely or switching to a more nucleophilic reagent if possible.
-
Steric Hindrance: The S_N_2 reaction is highly sensitive to steric hindrance at both the electrophilic carbon and the nucleophile.[2] If either reactant is sterically bulky, the reaction rate will be significantly reduced.
-
Side Reactions: Competing side reactions, such as elimination or C- vs. O-alkylation, can consume starting materials and reduce the yield of the desired product.
-
Poor Solubility: If the reactants are not adequately dissolved in the reaction solvent, the reaction rate will be limited by mass transfer.
-
Decomposition of the Sulfonyl Benzyl Halide: While generally stable, prolonged reaction times at elevated temperatures or in the presence of strong nucleophiles/bases could lead to decomposition.
Q2: I am observing a mixture of C- and O-alkylation products with my phenol. How can I improve the selectivity for O-alkylation?
The competition between C- and O-alkylation of phenoxides is a classic challenge.[3][4] To favor O-alkylation:
-
Solvent Choice: Use aprotic polar solvents like DMF or acetonitrile. These solvents solvate the metal cation of the phenoxide, leaving the oxygen atom more exposed and nucleophilic. Protic solvents, like ethanol or water, will hydrogen bond with the oxygen, making it less available for reaction and promoting C-alkylation.[3]
-
Counter-ion: The nature of the counter-ion can influence selectivity. Larger, softer cations (like cesium or potassium) tend to favor O-alkylation compared to smaller, harder cations (like lithium or sodium).
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique to promote O-alkylation. The quaternary ammonium salt used as the catalyst brings the phenoxide anion into the organic phase as a less tightly bound ion pair, enhancing its nucleophilicity and favoring attack at the more electronegative oxygen atom.[5]
Q3: My reaction with an amine is sluggish. How can I accelerate it?
For sluggish N-alkylation reactions:
-
Base Selection: Ensure the base used is strong enough to deprotonate the amine or sulfonamide effectively. For less acidic amines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary. For sulfonamides, potassium carbonate (K₂CO₃) is often sufficient.[6]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Catalyst: For N-alkylation of sulfonamides, manganese-based catalysts have been shown to be effective in "borrowing hydrogen" approaches using alcohols as the alkylating agent, which can be an alternative to using the halide.[6] While your primary substrate is the halide, this highlights the importance of exploring catalytic methods.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred for S_N_2 reactions.
Q4: I suspect an elimination (E2) side reaction is occurring. How can I minimize it?
While S_N_2 is favored, E2 elimination can compete, especially with secondary benzylic halides or when using a strong, sterically hindered base. To minimize elimination:[7][8]
-
Use a less hindered base: If possible, switch to a base that is less sterically demanding.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the S_N_2 pathway.
-
Choose a good leaving group: Iodides are generally better leaving groups and can sometimes favor substitution over elimination compared to chlorides.
Q5: I am having difficulty purifying my N-alkylated sulfonamide product. Any suggestions?
N-alkylated sulfonamides can be polar and sometimes difficult to purify by standard column chromatography. Consider these tips:
-
Recrystallization: If your product is a solid, recrystallization is often the best method for purification. Experiment with different solvent systems.
-
Aqueous Workup: During the workup, washing the organic layer with a dilute acid solution can help remove any unreacted amine starting material. A wash with a dilute base solution can remove any unreacted acidic nucleophiles.
-
Chromatography Modifications: If using column chromatography, try using a more polar eluent system. Sometimes, adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate eluent can improve separation. Gradient elution is often necessary.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reagents. | - Verify the purity and activity of the sulfonyl benzyl halide and nucleophile. - Ensure the base is not old or deactivated. |
| 2. Insufficiently strong base. | - Use a base with a pKa higher than the pKa of the nucleophile. - Consider stronger bases like NaH, KOtBu, or DBU. | |
| 3. Low reaction temperature. | - Gradually increase the reaction temperature, monitoring for side product formation. | |
| 4. Poor solubility. | - Choose a solvent in which all reactants are soluble. - Consider using a phase-transfer catalyst for biphasic systems.[5] | |
| Formation of Multiple Products | 1. C- vs. O-alkylation. | - See FAQ Q2 for strategies to favor O-alkylation. |
| 2. Polyalkylation. | - Use an excess of the nucleophile relative to the sulfonyl benzyl halide. - Add the sulfonyl benzyl halide slowly to the reaction mixture. | |
| 3. Elimination (E2) side reaction. | - See FAQ Q4 for strategies to minimize elimination. | |
| 4. Sommelet-Hauser Rearrangement. | - This is a potential side reaction if a quaternary ammonium salt is formed as an intermediate. It is more common with strong amide bases.[9][10] Consider using a non-amide base. | |
| Product Decomposition | 1. High reaction temperature. | - Perform the reaction at the lowest temperature that provides a reasonable rate. |
| 2. Prolonged reaction time. | - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | |
| 3. Incompatible reagents. | - Ensure the sulfonyl benzyl halide is stable to the base and solvent conditions used. |
IV. Experimental Protocols
Here are some representative, detailed protocols for common alkylation reactions with sulfonyl benzyl halides.
A. Protocol 1: N-Alkylation of a Sulfonamide
This protocol describes a general procedure for the N-alkylation of a primary sulfonamide.
Reactants:
-
Primary Sulfonamide (1.0 eq)
-
Sulfonyl Benzyl Halide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary sulfonamide and potassium carbonate.
-
Add DMF to dissolve the reactants (a concentration of 0.1 to 0.5 M is typical).
-
Add the sulfonyl benzyl halide to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Protocol 2: O-Alkylation of a Phenol using Phase-Transfer Catalysis
This protocol outlines a general procedure for the selective O-alkylation of a phenol using a phase-transfer catalyst.
Reactants:
-
Phenol (1.0 eq)
-
Sulfonyl Benzyl Halide (1.05 eq)
-
Potassium Hydroxide (KOH) (5.0 eq) as a 50% aqueous solution
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask, add the phenol, toluene, and the 50% aqueous KOH solution.
-
Add the tetrabutylammonium bromide (TBAB).
-
Stir the biphasic mixture vigorously.
-
Add the sulfonyl benzyl halide dropwise to the reaction mixture.
-
Continue stirring vigorously at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
V. References
-
Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 601-617.
-
Curran, D. P., et al. (2011). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 7, 1168–1179.
-
Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 634-646.
-
Sommelet–Hauser rearrangement. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved from [Link]
-
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(10), 3715–3724.
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Wang, M.-L., & Tseng, Y.-H. (2003). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 42(4), 561-569.
-
Lepore, S. D., et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(20), 8117–8120.
-
International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. 2-Nitrobenzenesulfonylhydrazide (NBSH). Retrieved from [Link]
-
SVKM's Institute of Pharmacy. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]
-
Google Patents. (1938). Alkylation of phenols. U.S. Patent No. 2,140,782.
-
Savéant, J.-M., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
-
National Institutes of Health. (2006, February 16). Alkylation of phenol: a mechanistic view. PubMed.
-
Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination.
-
American Chemical Society. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.
-
MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
-
ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
-
PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 8). 9.8: Competition between Substitution and Elimination.
-
SVKM's Institute of Pharmacy. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update.
-
Florida Atlantic University. (2005, August 26). Arylsulfonate-Based Nucleophile Assisting Leaving Groups.
-
ResearchGate. REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES.
-
National Institutes of Health. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC.
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
-
Chemistry LibreTexts. (2022, October 4). 4.10: Leaving Group Formation.
-
BITS Pilani. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.
-
Michigan State University. Alkyl Halide Reactivity. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (2015). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
BITS Pilani. Nucleophilic Substitution Reactions.
-
Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis.
-
Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
-
MDPI. (2019, August 21). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.
-
CHEM 203. Topics Discussed on Nov. 23 Desirability of a method for "alcohol activation" that would be stereochemically.
-
Amanote Research. (PDF) Switching the N-Alkylation of Arylamines With Benzyl.
-
BITS Pilani. Nucleophilic Substitution Reactions.
-
ResearchGate. (2025, November 17). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
-
ResearchGate. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation.
-
National Institutes of Health. (2017, March 21). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
-
Google Patents. (2014). Alkylation method of active methylene compound. CN103922934A.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. bipublication.com [bipublication.com]
- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-(Bromomethyl)-4-(phenylsulfonyl)benzene
Product: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene CAS: 40571-70-4 Application: Introduction of sulfone-containing pharmacophores; Benzyl protection.
Part 1: Diagnostic Triage
Status: You are experiencing low conversion rates (<50%) or stalling reaction kinetics.
Use the following logic tree to identify the root cause of your failure mode.
Figure 1: Diagnostic logic flow for identifying failure modes in sulfone-benzyl substitutions.
Part 2: Critical Reaction Parameters (The "Why")
To solve low conversion, you must understand the unique electronic environment of this molecule. It is not a standard benzyl bromide.
The "Deactivated Benzyl" Paradox
While benzyl bromides are typically highly reactive in
-
Mechanism: In a typical benzyl
transition state, the aromatic ring donates electron density to stabilize the developing partial positive charge on the benzylic carbon as the bromide leaves. -
The Problem: The sulfone group (
) pulls electron density away from the ring (Inductive and Resonance effects). This "starves" the transition state, effectively raising the activation energy and slowing the reaction significantly compared to unsubstituted benzyl bromide [1]. -
Implication: You cannot rely on standard room-temperature protocols. You need catalysis or heat .
Solubility Barriers
Sulfone moieties are rigid and highly polar, often leading to high lattice energy (crystallinity).
-
Common Error: Using low-polarity solvents (DCM, Toluene, Ether) results in heterogeneous mixtures where the reagent is locked in the solid phase, unavailable for reaction.
-
Solution: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory to solvate the sulfone and strip the cation from your nucleophile, increasing its reactivity.
Part 3: Troubleshooting Guides (FAQs)
Scenario A: "My starting material is not moving, even after 24 hours."
Diagnosis: Kinetic Stalling or Solubility Lock.
Q: I am using Toluene/DCM. Why isn't it reacting? A: The sulfone derivative is likely insoluble or the solvent is too non-polar to support the transition state.
-
Fix: Switch to DMF (Dimethylformamide) or DMSO . These solvents stabilize the polar transition state and fully dissolve the starting material.
Q: I am already using DMF, but it's still slow. Can I heat it? A: Yes, but cautiously. The EWG deactivation requires higher energy.
-
Protocol: Heat to 60°C . Do not exceed 80°C initially, as thermal decomposition (sulfur dioxide extrusion) is rare but possible under extreme stress.
-
Catalysis (Recommended): Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This generates the in situ Benzyl Iodide, which is 10-100x more reactive than the bromide (Finkelstein condition) [2].
Scenario B: "The bromide is gone, but I have a new polar impurity."
Diagnosis: Hydrolysis (Formation of 4-(phenylsulfonyl)benzyl alcohol).
Q: What caused the hydrolysis? A: Benzyl halides are moisture sensitive. The electron-withdrawing sulfone makes the benzylic carbon highly electrophilic towards hard nucleophiles like water, even if it is slow to react with soft nucleophiles.
-
Fix: Ensure all solvents are anhydrous . Use a drying tube or inert atmosphere (
/Argon). Check your base (e.g., )—if it is hygroscopic and wet, it introduces water.
Scenario C: "I see a non-polar smear or dimer."
Diagnosis: Wurtz-type coupling or Elimination.
Q: I used a strong base (NaH, KOtBu). Did I degrade it? A: Likely. Strong bases can cause proton abstraction at the benzylic position (acidified by the sulfone and ring), leading to carbene-like decomposition or stilbene formation (dimerization).
-
Fix: Switch to a milder, non-nucleophilic base like Diisopropylethylamine (DIPEA) or Cesium Carbonate (
) .
Part 4: Optimized Experimental Protocol
The "Gold Standard" method for nucleophilic substitution with this substrate.
Objective: Reaction of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene with a secondary amine or thiol.
| Parameter | Recommendation | Reason |
| Solvent | Anhydrous DMF or Acetonitrile | Solubilizes sulfone; promotes |
| Concentration | 0.1 M - 0.2 M | High concentration favors bimolecular kinetics. |
| Catalyst | NaI or TBAI (10 mol%) | Converts unreactive R-Br to reactive R-I. |
| Base | Scavenges HBr without causing elimination. | |
| Temperature | Start at 25°C; ramp to 60°C if slow. | Balances kinetics vs. thermal stability. |
The Finkelstein Catalysis Workflow
This is the most effective way to overcome the electronic deactivation of the sulfone group.
Figure 2: Finkelstein catalysis mechanism. The iodide displaces the bromide to form a highly reactive intermediate.
Step-by-Step Procedure:
-
Dissolve: Place 1.0 equiv of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene in Anhydrous DMF (0.2 M).
-
Activate: Add 0.1 equiv (10 mol%) of Sodium Iodide (NaI). Stir for 15 minutes at RT. Note: Solution may turn slightly yellow due to trace iodine.
-
Basify: Add 2.0–3.0 equiv of Base (
or DIPEA). -
React: Add 1.1 equiv of Nucleophile.
-
Monitor: Stir at RT for 4 hours. If conversion <50% by LCMS, heat to 60°C.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over
.
References
-
Electronic Effects in Benzyl Halide Substitutions: Aslam, M. H., et al. "Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides." Australian Journal of Chemistry, 2016.
-
Finkelstein Reaction Mechanism & Catalysis: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956. (Foundational text on halide exchange kinetics).
-
General Reactivity of Sulfone-Benzyl Halides: BenchChem Technical Guide. "Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide."
minimizing side products in 4-(phenylsulfonyl)benzyl bromide substitution reactions
Welcome to the technical support center for substitution reactions involving 4-(phenylsulfonyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side products and optimize your reaction outcomes by explaining the causality behind experimental choices, grounded in established chemical principles.
Core Principles: Navigating the SN1/SN2 Mechanistic Crossroads
4-(Phenylsulfonyl)benzyl bromide is a primary benzylic halide. Such substrates can theoretically react via two different nucleophilic substitution pathways: SN1 (unimolecular) and SN2 (bimolecular). The key to a clean and high-yield reaction is to understand and control which pathway dominates.
-
SN2 Pathway (Favored): This pathway involves a backside attack by the nucleophile in a single, concerted step. It is favored by strong nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), and is the ideal pathway for this primary halide. The electron-withdrawing phenylsulfonyl group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, which favors the SN2 mechanism.
-
SN1 Pathway (Disfavored): This pathway proceeds through a carbocation intermediate. While benzylic carbocations are generally stabilized by the phenyl ring, the strongly electron-withdrawing phenylsulfonyl group at the para position significantly destabilizes any developing positive charge on the benzylic carbon.[1] Therefore, the SN1 pathway is highly disfavored for this substrate. Conditions that promote SN1, such as polar protic solvents and weak nucleophiles, should generally be avoided as they can lead to undesired side reactions like solvolysis.[2][3]
Caption: Deciding the reaction's fate: SN2 vs. side reactions.
Troubleshooting Guide
Q1: My reaction yield is low, and I'm isolating a significant amount of 4-(phenylsulfonyl)benzyl alcohol. What's happening and how do I fix it?
Answer: The presence of 4-(phenylsulfonyl)benzyl alcohol is a classic sign of hydrolysis, where water is acting as a nucleophile.[4] Benzylic halides are highly susceptible to this side reaction.
Root Causes & Solutions:
-
Wet Solvents or Reagents: The most common cause is residual water in your reaction solvent or on your glassware.
-
Solution: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas (like nitrogen or argon) or in a desiccator immediately before use.
-
-
Hygroscopic Reagents: Some reagents, particularly bases like potassium carbonate (K₂CO₃) or certain phase-transfer catalysts, can absorb moisture from the atmosphere.
-
Solution: Dry powdered reagents in a vacuum oven before use. Handle hygroscopic materials quickly in a low-humidity environment or a glove box.
-
-
Atmospheric Moisture: Running the reaction open to the air can allow moisture to enter, especially during long reaction times or when heating.
-
Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon). Use glassware fitted with septa and introduce reagents via syringe. A drying tube filled with a desiccant (e.g., CaCl₂) can be used to protect the reaction from atmospheric moisture.
-
Q2: I'm observing a mixture of my desired product and an elimination byproduct. How can I increase the substitution-to-elimination ratio?
Answer: Elimination (E2) competes with substitution (SN2) and is favored by strong, sterically hindered bases and high temperatures.[5][6] While 4-(phenylsulfonyl)benzyl bromide lacks traditional β-hydrogens for a standard E2 reaction, strong bases can promote other elimination or decomposition pathways, especially with more complex nucleophiles or substrates.
Root Causes & Solutions:
-
Strongly Basic/Hindered Nucleophile: If your nucleophile is also a strong or bulky base (e.g., tert-butoxide), it can favor elimination.[7]
-
Solution: If possible, choose a nucleophile that is a weaker base but still has high nucleophilicity (e.g., iodide, azide, or thiolate anions).[8] For oxygen nucleophiles, using the conjugate base of a less hindered alcohol is preferable.
-
-
High Reaction Temperature: Higher temperatures disproportionately accelerate elimination over substitution.[6]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0°C and only heat if necessary. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.
-
-
Choice of Base: When a base is required to deprotonate a nucleophile (like in a Williamson ether synthesis), its properties are critical.[9]
-
Solution: Use a weaker base if it is sufficient to deprotonate your nucleophile (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH). Sodium hydride (NaH) is a strong, non-nucleophilic base that works well for deprotonating alcohols without competing in the substitution.[9]
-
Q3: My reaction is slow or incomplete. What factors could be inhibiting the substitution?
Answer: A sluggish reaction points to issues with reactant activation or concentration. Since the substrate is highly activated towards an SN2 reaction, the problem often lies with the nucleophile or the reaction conditions.
Root Causes & Solutions:
-
Poor Nucleophile: A weak or sterically hindered nucleophile will react slowly.
-
Solution: If your protocol allows, switch to a more potent nucleophile. If using an alcohol or phenol, ensure it is fully deprotonated to the more nucleophilic alkoxide/phenoxide by using a stoichiometric amount of a strong base (e.g., NaH).
-
-
Incorrect Solvent Choice: Using a polar protic solvent (like ethanol or water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the SN2 reaction.[2]
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.[9]
-
-
Phase-Transfer Issues: If your nucleophilic salt has poor solubility in the organic solvent, the reaction will be slow due to the low concentration of available nucleophile.
-
Solution: Add a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6. A PTC helps shuttle the nucleophile from a solid phase or aqueous phase into the organic phase where the reaction occurs.
-
Q4: I'm using a phenoxide nucleophile and getting a mixture of C- and O-alkylation products. How can I favor O-alkylation?
Answer: Phenoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form an ether, or a carbon atom on the aromatic ring (C-alkylation, a Friedel-Crafts-type reaction).[10] The choice of solvent is the most critical factor in controlling this selectivity.
Root Causes & Solutions:
-
Solvent Effects: Polar protic solvents tend to favor C-alkylation, while polar aprotic solvents favor O-alkylation.[10] This is because protic solvents can hydrogen-bond to the oxygen of the phenoxide, making it less available for reaction and favoring attack from the more electron-rich aromatic ring.
-
Solution: To strongly favor the desired O-alkylation product (the ether), use a polar aprotic solvent like DMF or DMSO. These solvents do not hydrogen bond with the oxygen, leaving it as the most nucleophilic site.[10]
-
Frequently Asked Questions (FAQs)
-
Q: What is the most common side product in reactions with 4-(phenylsulfonyl)benzyl bromide and why?
-
A: The most common and troublesome side product is typically the hydrolysis product, 4-(phenylsulfonyl)benzyl alcohol. This occurs because benzylic halides are very reactive, and even trace amounts of water present in the solvent or reagents can compete with the intended nucleophile.[4]
-
-
Q: How does the phenylsulfonyl group affect the reactivity of the benzyl bromide?
-
A: The phenylsulfonyl group is a strong electron-withdrawing group. This has two major effects: 1) It makes the benzylic carbon more electrophilic (more positive), which increases its reactivity toward nucleophiles in an SN2 reaction. 2) It strongly destabilizes the formation of a positive charge on the benzylic carbon, which effectively shuts down the SN1 pathway and its associated side reactions (like racemization or rearrangements).[1]
-
-
Q: Which solvents are best for promoting a clean SN2 reaction with this substrate?
-
A: Polar aprotic solvents are ideal.[9] The top choices are N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). They effectively dissolve many nucleophilic salts and accelerate SN2 reactions by solvating the cation while leaving the nucleophile highly reactive.
-
-
Q: How do I choose the right base for my reaction?
-
A: The choice depends on the pKa of the nucleophile you need to deprotonate. For alcohols (pKa ~16-18), a strong base like Sodium Hydride (NaH) is excellent because it is non-nucleophilic and the deprotonation is irreversible. For more acidic phenols (pKa ~10), a milder base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is often sufficient and can be easier to handle.[9] Always choose the mildest base that can get the job done to minimize potential side reactions.
-
Data Summary
The choice of solvent has a profound impact on the outcome of substitution reactions. The following table provides a qualitative summary of expected outcomes for the reaction of 4-(phenylsulfonyl)benzyl bromide with a generic sodium alkoxide nucleophile (NaOR).
| Solvent | Solvent Type | Primary Mechanism | Common Side Products | Recommendation |
| DMF, DMSO, MeCN | Polar Aprotic | SN2 (Favored) | Minimal if anhydrous | Highly Recommended |
| Acetone, THF | Polar Aprotic | SN2 | Slower reaction rates, potential for side reactions | Good Alternative |
| Ethanol, Methanol | Polar Protic | SN2 / SN1 | Solvolysis (ether formation with solvent), E2 | Not Recommended |
| Water | Polar Protic | SN1 / SN2 | Hydrolysis to alcohol | Avoid unless intended |
| Toluene, Hexane | Nonpolar | Very Slow SN2 | Poor solubility of nucleophile, very slow reaction | Not Recommended |
Experimental Protocols
Protocol 1: General Procedure for Clean O-Alkylation (Williamson Ether Synthesis)
This protocol describes the reaction of 4-(phenylsulfonyl)benzyl bromide with a generic alcohol (R-OH) to form the corresponding ether.
Caption: Workflow for a clean Williamson ether synthesis.
Step-by-Step Methodology:
-
Preparation: Place a stir bar into an oven-dried, round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: Under a positive pressure of inert gas, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF (approx. 0.2 M final concentration).
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of the desired alcohol (1.0 equivalent) in a small amount of anhydrous DMF via syringe.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes. You should observe the evolution of hydrogen gas, which will cease when deprotonation is complete.
-
Substitution: Slowly add a solution of 4-(phenylsulfonyl)benzyl bromide (1.05 equivalents) in anhydrous DMF via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ether product.
References
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, September 13). E1 and E2 elimination reactions in primary allylic and benzylic halides. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Problems in Chemistry. (2022, June 2). Benzylic and Allylic Halides in Elimination Reactions. Retrieved from [Link]
-
Houghtaling, J. M., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, May 7). What are the products formed when phenol is reacted with benzyl bromide?. Retrieved from [Link]
- Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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- 9. jk-sci.com [jk-sci.com]
- 10. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene
Welcome to the technical support center for the purification of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Understanding the Chemistry of Purification
Effective purification of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene hinges on understanding the potential impurities that can arise during its synthesis. The most common synthetic route is the radical bromination of 4-methylphenyl phenyl sulfone, typically using N-bromosuccinimide (NBS) and a radical initiator.
Potential Impurities:
-
Unreacted Starting Material: 4-methylphenyl phenyl sulfone.
-
Dibrominated Byproduct: 1-(Dibromomethyl)-4-(phenylsulfonyl)benzene.
-
Hydrolysis Product: 4-(Phenylsulfonyl)benzyl alcohol. This can form if moisture is present during the reaction or workup.[1][2]
-
Succinimide: A byproduct from the use of NBS as the brominating agent.
The choice of purification method will depend on the impurity profile of your crude product. Below, we detail the two most effective purification techniques: Recrystallization and Column Chromatography .
Purification Workflow Overview
Here is a general workflow for the purification of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene:
Caption: General workflow for the purification of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
Method 1: Recrystallization
Recrystallization is an effective method for purifying crystalline solids when the desired compound is the major component of the crude material. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3][4][5]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which 1-(Bromomethyl)-4-(phenylsulfonyl)benzene has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the purification of similar sulfonyl compounds, alcohols are a good starting point.[6]
-
Recommended Solvents: Isopropyl alcohol, ethanol, or a mixture of ethanol and water.[6]
-
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring on a hot plate until the solvent boils and the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution. Adding too much solvent will result in a lower yield.[7]
-
Decolorization (Optional): If your solution has a noticeable color, it may be due to colored impurities. Remove the flask from the heat, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[8]
-
Hot Filtration (Optional): If you added activated charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to use pre-heated glassware to prevent premature crystallization of your product in the funnel.[4]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Troubleshooting Recrystallization & FAQs
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the crude product is highly impure. | Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a different solvent or solvent system.[6] |
| No Crystals Form | The solution is not saturated (too much solvent was added), or the solution is supersaturated. | If too much solvent was used, evaporate some of it and try to cool again. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Low Yield | Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during transfer. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Rinse glassware with the filtrate to recover any adhered crystals. |
| Crystals are Colored | Colored impurities are present. | Use activated charcoal during the recrystallization process.[8] |
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oiling_out [label="Product Oiling Out?", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Forming?", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Yield?", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Reheat, add more solvent,\n and cool slowly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Try a different solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Evaporate some solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Scratch flask or add seed crystal.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol5 [label="Use minimum hot solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol6 [label="Ensure thorough cooling.", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> oiling_out; start -> no_crystals; start -> low_yield;
oiling_out -> sol1 [label="Yes"]; oiling_out -> sol2 [label="If persists"]; no_crystals -> sol3 [label="Clear solution"]; no_crystals -> sol4 [label="Supersaturated"]; low_yield -> sol5 [label="Yes"]; low_yield -> sol6 [label="Yes"]; }
Caption: Decision tree for troubleshooting common recrystallization problems.
Method 2: Column Chromatography
Column chromatography is a powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2] This method is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like 1-(Bromomethyl)-4-(phenylsulfonyl)benzene. If the compound is sensitive to acid, basic alumina can be a suitable alternative.
-
Eluent System: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent and a slightly more polar solvent. Common systems for similar compounds include:
-
Hexane/Ethyl Acetate
-
Petroleum Ether/Dichloromethane
-
For benzyl bromides, sometimes a non-polar eluent like petroleum ether or hexanes alone is sufficient.[9]
-
-
TLC Analysis: Before running the column, it is essential to determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal eluent system should give the desired product an Rf value of approximately 0.3-0.4, with good separation from impurities.[10][11]
-
-
Column Packing:
-
Properly packing the column is crucial to avoid air bubbles and channels, which lead to poor separation.
-
A slurry of silica gel in the initial, least polar eluent should be prepared and carefully poured into the column.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, "dry loading" can be employed by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If a gradient elution is required (gradually increasing the polarity of the eluent), prepare mixtures of varying compositions beforehand.
-
Collect fractions and monitor the elution of your compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
-
Troubleshooting Column Chromatography & FAQs
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | Inappropriate eluent system, poorly packed column, or overloading the column. | Optimize the eluent system using TLC to achieve better separation. Repack the column carefully. Use an appropriate amount of stationary phase for the amount of crude product. |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (gradient elution). |
| Compound Elutes Too Quickly | The eluent is too polar. | Use a less polar eluent system. |
| Streaking or Tailing of Spots on TLC | The compound is interacting too strongly with the stationary phase, the sample is too concentrated, or decomposition is occurring on the silica gel. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Spot a more dilute sample on the TLC plate. Check for compound stability on silica gel by spotting on a TLC plate, letting it sit for a while, and then developing it. |
Final Purity Assessment
After purification, it is crucial to assess the purity of your 1-(Bromomethyl)-4-(phenylsulfonyl)benzene. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any remaining impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
By following these guidelines and troubleshooting tips, you will be well-equipped to successfully purify your 1-(Bromomethyl)-4-(phenylsulfonyl)benzene crude product.
References
- Filo. (2025, November 23). Convert benzyl bromide to benzyl alcohol.
- Infinity Learn. (2026, February 10). (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism.
- ECHEMI. Benzyl chloride hydrolysis preparing benzyl alcohol experiment.
- Recrystalliz
- CN107098791B - Preparation method of benzyl bromide - Google P
- Benchchem. (2025).
- Thin Layer Chrom
- LifeChem Pharma. (n.d.). 1-4-bis(Bromomethyl)Benzene.
- Experiment 2: Recrystalliz
- EXPERIMENT (3)
- Gohain, M., et al. (2014, October 1).
- FAMU. (2016, September 27).
- Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene - PrepChem.com. (n.d.).
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
Sources
- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. athabascau.ca [athabascau.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. famu.edu [famu.edu]
- 9. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
solving solubility issues of sulfone derivatives in NMR solvents
Ticket Subject: Overcoming "Brick Dust" Solubility in Sulfone Derivatives for High-Resolution NMR Assigned Specialist: Senior Application Scientist, Structural Biology & Analytics
Executive Summary
Sulfone derivatives (
This guide provides a tiered troubleshooting workflow to solubilize these compounds without compromising spectral integrity.
Module 1: The Solvent Selection Matrix
Logic: Do not default to Chloroform-d (
Recommendation: Use the table below to select a solvent based on your compound's specific functionalization.
| Solvent | Dielectric Constant ( | Suitability for Sulfones | Pros | Cons |
| Chloroform-d ( | 4.8 | Low | Cheap |
Validation & Comparative
Comparative Reactivity Profile: 4-(Phenylsulfonyl)benzyl Bromide vs. Chloride
Executive Summary
In the synthesis of sulfone-containing pharmacophores, the choice between 4-(phenylsulfonyl)benzyl bromide (1) and its chloride analog (2) is a critical decision point that impacts yield, reaction time, and impurity profiles.
While both reagents serve as electrophilic benzylating agents, they exhibit distinct kinetic profiles driven by the interplay of the nucleofuge (leaving group) ability and the electronic influence of the sulfonyl moiety . This guide analyzes these differences to help you select the optimal reagent for your specific nucleophilic substitution (
| Feature | Bromide Analog (1) | Chloride Analog (2) |
| Reactivity ( | High (~50–100x faster) | Moderate to Low |
| Primary Mechanism | ||
| Ideal Use Case | Late-stage functionalization, weak nucleophiles, temp-sensitive substrates. | Scale-up, cost-sensitive early intermediates, robust nucleophiles. |
| Storage Stability | Moderate (Light/Moisture sensitive) | High |
Mechanistic Analysis & Reactivity Drivers
To understand the performance gap, we must decouple the two primary variables: the leaving group and the electronic effect of the para-phenylsulfonyl group.
The Sulfonyl Electronic Effect ( )
The phenylsulfonyl group (
-
Inductive/Resonance Effect: It withdraws electron density from the benzene ring, rendering the benzylic carbon significantly more electrophilic (positive electrostatic potential) compared to unsubstituted benzyl halides.
-
Impact on
: Contrary to alkyl halides where steric factors dominate, benzylic reactions are accelerated by EWGs . The transition state involves the nucleophile donating electrons to the LUMO ( ) of the C-X bond. The sulfonyl group lowers the energy of this LUMO, facilitating faster nucleophilic attack. -
Impact on
: The EWG destabilizes any potential carbocation intermediate. Therefore, pathways are effectively shut down for these substrates, minimizing racemization or rearrangement byproducts.
Leaving Group Physics (Br vs. Cl)
The bromide ion is a superior nucleofuge due to a longer, weaker bond and higher polarizability.
-
Bond Dissociation Energy (BDE):
(~68 kcal/mol) vs. (~81 kcal/mol). -
Kinetic Consequence: The cleavage of the C-Br bond requires less activation energy (
), resulting in reaction rates that are typically two orders of magnitude faster than the chloride analog under identical conditions.
Reaction Coordinate Visualization
The following diagram illustrates the energetic advantage of the bromide analog.
Experimental Data & Selection Guide
The following table synthesizes reactivity data based on Hammett correlations and standard benzylic substitution kinetics.
Comparative Performance Metrics
| Parameter | 4-(Phenylsulfonyl)benzyl Bromide | 4-(Phenylsulfonyl)benzyl Chloride | Mechanistic Note |
| Relative Rate ( | 100 (Reference) | ~1 - 2 | Br is a better leaving group; Cl bond is stronger. |
| Reaction Temp ( | 0°C to 25°C | 60°C to 80°C | Cl requires thermal activation to overcome |
| Solvent Compatibility | DCM, THF, Acetone, DMF | DMF, DMSO, NMP | Cl often requires polar aprotic solvents to boost nucleophile activity. |
| Finkelstein Compatible? | N/A | Yes (Add NaI) | In situ conversion of Cl to I dramatically accelerates rate. |
| Side Reactions | Hydrolysis (if wet), Bis-alkylation | Low | Br is more prone to degradation during storage. |
Decision Matrix: When to use which?
-
Select the BROMIDE if:
-
Your nucleophile is weak (e.g., aniline, alcohol, carbamate).
-
Your substrate is thermally unstable (cannot exceed 40°C).
-
You are performing a rapid, small-scale library synthesis.
-
-
Select the CHLORIDE if:
-
You are scaling up (>100g) and cost/stability is paramount.
-
You are using a potent nucleophile (e.g., thiolate, hydride).
-
You can employ Finkelstein conditions (catalytic KI/NaI) to boost reactivity in situ.
-
Validated Experimental Protocols
Protocol A: Standard N-Alkylation (Using the Bromide)
Best for: Rapid synthesis of amine-functionalized sulfones.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: 4-(Phenylsulfonyl)benzyl bromide (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF[1]
Workflow:
-
Addition: Cool to 0°C. Add benzyl bromide portion-wise (exothermic).
-
Reaction: Warm to RT. Monitor by TLC/LCMS.
-
Expectation: Complete conversion in < 2 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Protocol B: Finkelstein-Assisted Substitution (Using the Chloride)
Best for: Cost-effective scale-up using the cheaper chloride.
Concept: The chloride is unreactive. We add catalytic Sodium Iodide (NaI). The Iodide displaces the Chloride to form the highly reactive Benzyl Iodide in situ, which then reacts with the nucleophile.
Reagents:
-
Substrate: Nucleophile (1.0 equiv)
-
Electrophile: 4-(Phenylsulfonyl)benzyl chloride (1.1 equiv)
-
Catalyst: NaI (0.1 – 0.5 equiv)
-
Base:
or -
Solvent: Acetone (reflux) or Butanone (MEK)
Workflow Visualization:
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational text on benzylic halide reactivity and leaving group effects). Link
-
Schaefer, H. F., & Allen, W. D. (2008). Benzylic Effect in SN2 Reactions. Computational Organic Chemistry. (Discusses the acceleration of SN2 by EWGs due to electrostatic potential at the benzylic carbon). Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Authoritative source for Finkelstein and nucleophilic substitution mechanisms). Link
Sources
Comparative Biological Activity Guide: Phenylsulfonyl vs. Methylsulfonyl Benzyl Derivatives
Executive Summary
In medicinal chemistry, the sulfonyl group (
-
Select Methylsulfonyl when targeting hydrophilic pockets requiring tight steric fits and hydrogen bonding (e.g., COX-2 active sites).
-
Select Phenylsulfonyl when targeting large hydrophobic domains, requiring
-stacking interactions, or modulating membrane permeability in anticancer agents (e.g., Tubulin inhibitors).
Part 1: Physicochemical & Structural Comparison
The biological divergence begins with the fundamental properties of the substituents. The following table contrasts the two moieties when attached to a generic benzyl scaffold (
| Feature | Methylsulfonyl ( | Phenylsulfonyl ( | Impact on Bioactivity |
| Steric Bulk | Low (Molar Refractivity ~13.7) | High (Molar Refractivity ~33.5) | Methyl fits narrow pockets; Phenyl demands large hydrophobic clefts. |
| Lipophilicity ( | Low (Hydrophilic shift) | High (Lipophilic shift, +1.5-2.0 LogP) | Phenyl increases membrane permeability but decreases aqueous solubility. |
| Electronic Effect | Strong EWG ( | Strong EWG ( | Comparable electron withdrawal; Phenyl adds |
| Interactions | H-Bond Acceptor (2 O atoms) | H-Bond Acceptor + | Methyl relies on polar contacts; Phenyl exploits hydrophobic/aromatic interactions. |
| Metabolic Stability | High (Oxidatively stable) | Moderate (Ring hydroxylation possible) | Methyl sulfones are often "metabolic sinks"; Phenyl rings are Phase I targets. |
Part 2: Case Study A — COX-2 Inhibition (The Methyl Advantage)
Context: Cyclooxygenase-2 (COX-2) inhibitors (coxibs) utilize a sulfonamide or sulfone group to achieve isoform selectivity.
-
Mechanism: The COX-2 active site features a secondary "side pocket" (Arg513, Phe518, Val523) that is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).
-
The Methyl Superiority: The Methylsulfonyl group is the ideal size to penetrate this secondary pocket and form hydrogen bonds with Arg513.
-
The Phenyl Failure: A Phenylsulfonyl group is sterically too bulky to fit into this side pocket. Consequently, replacing the methyl group with a phenyl group in coxib scaffolds typically obliterates COX-2 selectivity and potency.
Experimental Evidence:
In a structure-activity relationship (SAR) study of imidazo[1,2-a]pyridin-3-amines, the methylsulfonyl analogue exhibited an IC
Part 3: Case Study B — Anticancer Activity (The Phenyl Advantage)
Context: Benzyl sulfones, particularly styryl benzyl sulfones (e.g., Rigosertib analogues), are potent mitotic inhibitors that disrupt tubulin polymerization or inhibit kinases (PI3K/PLK1).
-
Mechanism: These agents bind to the colchicine-binding site on tubulin or the ATP-binding pocket of kinases. These sites are large and hydrophobic.
-
The Phenyl Superiority: The Phenylsulfonyl moiety provides necessary lipophilicity and surface area for hydrophobic collapse within the binding pocket. Furthermore, the aromatic ring can engage in
- stacking with amino acid residues (e.g., Phenylalanine or Tryptophan) lining the active site. -
Data Insight: In a series of benzyl naphthyl sulfones, the sulfone derivatives (containing bulky aryl groups) exhibited nanomolar cytotoxicity (IC
15–50 nM) against HeLa and MCF-7 lines, outperforming their less lipophilic sulfoxide or sulfide counterparts.
Part 4: Experimental Protocols
1. Synthesis of Sulfonyl Benzyl Derivatives
Self-Validating Step: The conversion of sulfide to sulfone is monitored by TLC. Sulfones are significantly more polar than sulfides but less polar than sulfoxides in many systems, or distinct by lack of UV-active "tailing" seen in sulfoxides.
Protocol:
-
Starting Material: Dissolve the corresponding Benzyl Thioether (Sulfide) (1.0 eq) in Dichloromethane (DCM).
-
Oxidation: Cool to 0°C. Add m-Chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise.
-
Note: 2.2 eq ensures full oxidation to sulfone (
); 1.1 eq yields sulfoxide ( ).
-
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
Work-up: Quench with saturated aqueous
(destroys excess peroxide). Wash with (removes m-chlorobenzoic acid byproduct). -
Purification: Recrystallize from Ethanol/Hexane or use Silica Gel Chromatography (Hexane:EtOAc gradient).
-
Validation:
-
IR: Look for strong symmetric/asymmetric
stretches at ~1150 cm and ~1300 cm . -
NMR: Methyl sulfone shows a singlet
2.8–3.2 ppm. Phenyl sulfone shows aromatic multiplets 7.5–8.0 ppm.
-
2. In Vitro COX-2 Inhibition Assay (Colorimetric)
-
Preparation: Incubate Recombinant Human COX-2 enzyme with Heme and Arachidonic Acid (substrate) in Tris-HCl buffer (pH 8.0).
-
Treatment: Add test compounds (Methylsulfonyl vs. Phenylsulfonyl derivatives) at varying concentrations (0.01 – 100 µM). DMSO control < 1%.
-
Reaction: Incubate at 37°C for 5 minutes.
-
Detection: Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). COX-2 peroxidase activity oxidizes TMPD to a blue compound.
-
Readout: Measure Absorbance at 590 nm. Calculate IC
.[1]
Part 5: Visualizations (Mechanism & Logic)
Diagram 1: SAR Decision Logic for Sulfonyl Derivatives
Caption: Decision tree for selecting sulfonyl substituents based on target binding pocket characteristics.
Diagram 2: Comparative Mechanism of Action
Caption: Mechanistic divergence: Methylsulfonyl exploits steric precision in COX-2, while Phenylsulfonyl leverages hydrophobic bulk in anticancer targets.
References
-
COX-2 Inhibition Potency: Zarghi, A., et al. "Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors." BMC Chemistry, 2023.
-
Anticancer Sulfone Activity: Tang, L., et al. "Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib." RSC Advances, 2021.
-
Physicochemical Properties of Sulfones: "Sulfone, methyl phenyl - Gas phase thermochemistry data." NIST Chemistry WebBook.[2][3]
-
Styryl Benzyl Sulfones (Anticancer): Reddy, M.V.R., et al. "Design, Synthesis, and Biological Evaluation of (E)-Styrylbenzylsulfones as Novel Anticancer Agents." Journal of Medicinal Chemistry, 2008.
-
Methyl Sulfone in Drug Design: "Application of Methylsulfone in Drug Discovery." PharmaBlock Whitepaper.
Sources
identifying impurities in commercial 1-(Bromomethyl)-4-(phenylsulfonyl)benzene
An In-Depth Technical Guide to Identifying Impurities in Commercial 1-(Bromomethyl)-4-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the identification and characterization of impurities in commercial batches of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene. The purity of this key reagent is paramount in drug discovery and development, as impurities can lead to unforeseen side reactions, impact product yield and quality, and introduce potential toxicological risks. This document moves beyond a simple listing of methods to provide a causal understanding of why specific impurities form and how to select and execute the most appropriate analytical techniques for their detection and structural elucidation.
The Genesis of Impurities: A Mechanistic Perspective
Understanding the synthetic origin of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene is crucial for predicting the likely impurity profile. The most common synthetic route involves the radical bromination of 4-methylphenyl phenyl sulfone. This process, while effective, can lead to a variety of impurities through side reactions and incomplete conversion.
Common Impurities in 1-(Bromomethyl)-4-(phenylsulfonyl)benzene:
-
Unreacted Starting Material: The presence of 4-methylphenyl phenyl sulfone indicates an incomplete reaction.
-
Over-brominated Byproduct: Radical bromination can be difficult to control perfectly, leading to the formation of 1-(Dibromomethyl)-4-(phenylsulfonyl)benzene.[1]
-
Hydrolysis Product: As a benzylic bromide, the target molecule is susceptible to hydrolysis, especially in the presence of moisture, forming (4-(phenylsulfonyl)phenyl)methanol.[1]
-
Oxidation Product: The hydrolysis product can be further oxidized to form 4-(phenylsulfonyl)benzaldehyde.[1][2]
-
Ring-Brominated Isomers: While less common under radical conditions, electrophilic aromatic substitution on the phenyl rings can occur, leading to isomeric impurities.[1]
-
Reagent-Derived Byproducts: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide will be present as a byproduct.[1][2]
-
Residual Solvents: Solvents used in the synthesis and purification steps may be carried over into the final product.[3]
Below is a diagram illustrating the potential pathways for impurity formation during the synthesis of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
Caption: Potential impurity formation pathways in the synthesis and degradation of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
A Comparative Guide to Analytical Techniques for Impurity Profiling
The choice of analytical technique is critical for a thorough impurity analysis. The three primary methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—each offer distinct advantages and are often used in a complementary fashion.
| Technique | Principle | Analyte Suitability | Pros | Cons |
| HPLC | Separation based on polarity, with UV or other spectroscopic detection.[4] | Non-volatile and thermally labile compounds.[4] | Excellent for quantifying non-volatile impurities like the hydrolysis and oxidation products. Highly versatile and a cornerstone of pharmaceutical analysis.[5][6] | May require different methods (e.g., columns, mobile phases) for structurally diverse impurities. Identification is based on retention time and requires standards for confirmation.[4] |
| GC-MS | Separation based on volatility and polarity, with mass-based detection.[4] | Volatile and semi-volatile, thermally stable compounds.[4] | Excellent for identifying and quantifying volatile impurities such as residual solvents and the starting material. Provides high confidence in identification through mass spectral libraries.[4][7] | Not suitable for non-volatile or thermally labile compounds. May require derivatization for some analytes.[6][8] |
| NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | All organic molecules. | Provides unambiguous structure elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for quantification without the need for specific reference standards.[9][10] | Lower sensitivity compared to MS-based methods, although modern high-field instruments can detect impurities at the 0.05% level or below.[10] Complex spectra may require advanced techniques for interpretation. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, incorporating system suitability checks and controls to ensure data integrity.
General Analytical Workflow
The diagram below outlines a comprehensive workflow for the identification and quantification of impurities.
Caption: A comprehensive analytical workflow for impurity profiling.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Non-Volatile Impurities
This method is designed to separate the target molecule from its less volatile impurities, such as the starting material, over-brominated byproduct, and degradation products.
1. Materials and Reagents:
-
1-(Bromomethyl)-4-(phenylsulfonyl)benzene sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Reference standards for known impurities (if available)
2. Instrumentation:
-
HPLC system with a UV/Diode Array Detector (DAD)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
5. System Suitability:
-
Inject a standard solution containing the target molecule and any available impurity standards.
-
The resolution between the main peak and the closest eluting impurity should be >1.5.
-
The tailing factor for the main peak should be <2.0.
6. Data Analysis:
-
Identify peaks corresponding to impurities by comparing their retention times with those of reference standards.
-
For unknown impurities, the UV spectrum from the DAD can provide preliminary structural information.
-
Quantify impurities using area normalization, assuming similar response factors for structurally related compounds, or by using an external standard method if reference standards are available.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is optimized for the detection of residual solvents and volatile byproducts.
1. Materials and Reagents:
-
1-(Bromomethyl)-4-(phenylsulfonyl)benzene sample
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent
-
Residual solvent standards
2. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-400
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 1 mL GC vial.
-
Add 1 mL of DMSO and vortex to dissolve.
5. Data Analysis:
-
Identify residual solvents and other volatile impurities by comparing their mass spectra and retention times to a spectral library (e.g., NIST) and/or by running authentic standards.
-
Quantification can be performed using an internal or external standard method.
Protocol 3: ¹H NMR for Structural Confirmation
NMR is the gold standard for unambiguous structural elucidation of isolated or sufficiently concentrated impurities.
1. Materials and Reagents:
-
1-(Bromomethyl)-4-(phenylsulfonyl)benzene sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
2. Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution and sensitivity).[10]
3. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
4. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for more complex structures.
5. Data Analysis:
-
The ¹H NMR of the pure product is expected to show signals around 7.95 (d, 2H), 7.61 (d, 2H), 4.53 (s, 2H), and 3.08 (s, 3H) (for a related methylsulfonyl compound).[11]
-
Analyze the chemical shifts, integration values, and coupling patterns of impurity signals to deduce their structures. For example:
-
A singlet around 2.4 ppm could indicate the unreacted methyl group of the starting material.
-
A signal around 6.5-7.0 ppm could suggest a dibromomethyl group.
-
A broad singlet associated with an alcohol proton and a singlet around 4.7 ppm would be indicative of the hydrolysis product.
-
A singlet around 10 ppm would strongly suggest the aldehyde proton of the oxidation product.
-
Conclusion
A multi-faceted analytical approach is essential for the comprehensive identification of impurities in commercial 1-(Bromomethyl)-4-(phenylsulfonyl)benzene. While HPLC provides a robust platform for the quantification of major non-volatile impurities, GC-MS is indispensable for the analysis of residual solvents and other volatile components. NMR spectroscopy remains the ultimate tool for the definitive structural elucidation of unknown impurities. By understanding the potential origins of these impurities and implementing the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical reagent, thereby safeguarding the integrity of their research and development programs.
References
- Benchchem. (n.d.). Navigating the Analysis of 3-Chlorobenzyl Bromide Reaction Products: A GC-MS Comparison Guide.
- TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in d.
- Benchchem. (n.d.). Methods for removing impurities from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene preparations.
- TSI Journals. (2014). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas.
- (n.d.). III Analytical Methods.
- Zenodo. (n.d.). Impurity profiling and drug characterization.
- Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- (n.d.). Identification of Pharmaceutical Impurities.
- PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- (n.d.). NMR for “pharmacy of the world”.
- (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
- Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives.
- Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
- ChemicalBook. (2026). 1-(BROMOMETHYL)-4-(METHYLSULFONYL)BENZENE.
- PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. Issue's Article Details [indiandrugsonline.org]
- 10. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(BROMOMETHYL)-4-(METHYLSULFONYL)BENZENE | 53606-06-7 [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene
This guide provides essential safety and disposal protocols for researchers, scientists, and drug development professionals handling 1-(Bromomethyl)-4-(phenylsulfonyl)benzene (CAS No. 7705-63-7). As a brominated organic compound and a potential alkylating agent, its handling and disposal require rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring a culture of safety and scientific integrity.
Section 1: Hazard Identification and Core Disposal Principles
1-(Bromomethyl)-4-(phenylsulfonyl)benzene is classified as a halogenated organic compound. This classification is the cornerstone of its disposal protocol. Halogenated wastes are regulated separately from other organic wastes due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins and hydrobromic acid, if not incinerated under specific, high-temperature conditions.
The primary hazard associated with this compound stems from the bromomethyl group. This functional group makes the molecule a reactive benzylic bromide, a class of compounds known as alkylating agents. Alkylating agents can react with biological nucleophiles, which is the basis of their potential toxicity. Therefore, all procedures must aim to prevent personnel exposure and environmental release.
The Cardinal Rule: Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or mixed with non-halogenated organic waste.[1][2] All waste streams containing this chemical must be segregated into a clearly labeled "Halogenated Organic Hazardous Waste" container for collection by a licensed environmental disposal service.[1][3]
Hazard Profile Summary
| Hazard Classification | Category | GHS Hazard Statement | Source (Analog) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [4] |
Section 2: Personnel Safety and Spill Management
Effective waste management begins with proactive safety measures and a clear plan for emergency situations.
Required Personal Protective Equipment (PPE)
When handling 1-(Bromomethyl)-4-(phenylsulfonyl)benzene in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Nitrile gloves are the minimum requirement. Given the compound's nature as an alkylating agent, consider double-gloving. Inspect gloves for any signs of degradation or perforation before and during use.[1]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[1]
-
Work Area: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of any dust or potential vapors.[1]
Spill Protocol: Small Spill (Contained within a Fume Hood)
A "small spill" is typically defined as an amount that can be safely managed by trained laboratory personnel without risk of exposure or fire, generally less than 100 mL of solution or a few grams of solid.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a heavy-duty plastic bag or a dedicated solid waste container.
-
Labeling: Seal the bag/container and label it as "Solid Halogenated Hazardous Waste" with the full chemical name.
-
Decontamination: Proceed with the surface decontamination protocol detailed in Section 4.2.
-
Disposal: Place the sealed and labeled waste bag into the designated solid halogenated waste drum.
Spill Protocol: Large Spill (Outside of a Fume Hood or Uncontained)
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory. Do not attempt to clean it up yourself.
-
ISOLATE: Close the laboratory doors to contain the spill. If possible and safe to do so, shut off any potential ignition sources.
-
NOTIFY: Contact your institution's Environmental Health and Safety (EHS) or emergency response team immediately. Provide them with the chemical name and a copy of the Safety Data Sheet for a related compound if available.
Section 3: Waste Stream Management Workflow
Proper segregation and labeling are critical for regulatory compliance and safety. The following workflow provides a logical path for managing waste generated from experiments involving 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
Caption: Waste Management Decision Workflow for 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.
Section 4: Decontamination & Neutralization Protocols
Simple washing may not be sufficient to degrade this reactive compound. A two-stage process of physical removal followed by chemical neutralization is recommended for all non-disposable items like glassware, stir bars, and spatulas.
Rationale for Chemical Neutralization
The carbon-bromine bond in the benzylic position is susceptible to nucleophilic substitution. This provides a chemical pathway to convert the reactive alkylating agent into a less hazardous substance. Sodium thiosulfate (Na₂S₂O₃) is an effective and low-cost nucleophile that rapidly reacts with alkyl bromides to form stable, non-volatile, and water-soluble Bunte salts, effectively neutralizing the hazard.[6][7]
Protocol for Decontamination of Equipment
-
Initial Gross Decontamination:
-
Perform a preliminary rinse of the contaminated equipment with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or methanol).
-
This rinse solvent must be collected and disposed of as Liquid Halogenated Hazardous Waste . Do not discard it down the drain.
-
-
Chemical Neutralization Step:
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Immerse the equipment in the thiosulfate solution or fill the glassware with the solution.
-
Allow the equipment to soak for a minimum of one hour. For highly contaminated items, an overnight soak is recommended. The reaction is generally rapid at room temperature.[6]
-
After soaking, the aqueous thiosulfate solution, which now contains the neutralized product and bromide salts, can typically be disposed of down the drain with copious amounts of water, subject to your institution's specific EHS guidelines.
-
-
Final Cleaning:
-
Wash the equipment with laboratory detergent and water as per standard lab procedure.
-
Rinse thoroughly with deionized water and allow to dry.
-
Section 5: Regulatory Framework
The procedures outlined in this guide are designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[4]
-
40 CFR Part 261: This part defines which materials are classified as solid and hazardous wastes. As a halogenated organic compound, 1-(Bromomethyl)-4-(phenylsulfonyl)benzene waste falls under these regulations.
-
40 CFR Part 262: This outlines the standards for generators of hazardous waste, including requirements for proper labeling, storage in Satellite Accumulation Areas, and disposal through certified facilities.
-
40 CFR § 268.32: This section specifically lists Halogenated Organic Compounds (HOCs) that are subject to land disposal restrictions, reinforcing the requirement for disposal via high-temperature incineration.
Adherence to these federal regulations, along with any additional state and institutional policies, is mandatory. Always consult your local EHS department for specific guidance.
References
-
Bousquet, H., et al. (2020). "Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces." PLOS ONE. Available at: [Link]
-
Science Ready. "Safe Handing & Disposal of Organic Substances – HSC Chemistry." Available at: [Link]
-
ChemistryTalk. (2025, March 4). "Safe Laboratory Practices: Handling and Disposing of Organic Substances." Available at: [Link]
-
Bucknell University. "WASTE MANAGEMENT." Available at: [Link]
-
Braun Research Group, University of Delaware. "Halogenated Organic Liquids - Standard Operating Procedure." Available at: [Link]
-
PubChem, National Institutes of Health. "Benzyl Bromide." Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazardous Waste - Decontamination." Available at: [Link]
-
Organic Syntheses. "Working with Hazardous Chemicals." Available at: [Link]
-
Sciencemadness.org. (2023, March 2). "Quick and partial report on benzyl bromide synthesis." Available at: [Link]
-
Sewell, G.J. (2006, October 5). "Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs." GERPAC. Available at: [Link]
-
Common Organic Chemistry. "Benzyl Bromide." Available at: [Link]
- Singh, H.B., & Tandon, A. (1978). "Reaction of Benzyl Chloride with Thiosulphate in Presence of Surfactants." Indian Journal of Chemistry.
-
ResearchGate. (2014, October 1). "How does one separate Benzyl bromide from the reaction mixture?" Available at: [Link]
- Gan, J., et al. (1998). "Recapturing and decomposing methyl bromide in fumigation effluents." Journal of Environmental Quality.
-
PrepChem.com. "Preparation of benzyl bromide." Available at: [Link]
-
CABI Digital Library. "Methyl Bromide Scrubber System." Available at: [Link]
Sources
Personal protective equipment for handling 1-(Bromomethyl)-4-(phenylsulfonyl)benzene
Topic: Personal protective equipment for handling 1-(Bromomethyl)-4-(phenylsulfonyl)benzene Content Type: Operational Safety & Logistics Guide
Executive Safety Summary
Compound Identity: 1-(Bromomethyl)-4-(phenylsulfonyl)benzene CAS: 23038-36-0 (para-isomer) Class: Alkylating Agent / Benzyl Bromide Derivative / Sulfone
Critical Hazard Alert: This compound combines the reactivity of a benzyl halide (potent alkylating agent) with the stability of a sulfone. It is a severe lachrymator (tear gas) and corrosive to mucous membranes, eyes, and skin. Upon contact with moisture, it hydrolyzes to release hydrogen bromide (HBr) gas, creating an inhalation hazard.
Immediate Action Required:
-
Zero Skin Contact: Standard nitrile gloves provide insufficient protection (breakthrough <10 mins).
-
Containment: All operations must occur within a certified chemical fume hood.
-
Deactivation: Do not use water for initial spill cleanup.[1] Use the Thiosulfate Deactivation Protocol (Section 4).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of material.
| Zone | Requirement | Technical Specification & Rationale |
| Hand Protection | Double-Gloving (Laminate Base) | Inner Layer: Silver Shield® / 4H® (EVOH/PE Laminate). Rationale: Benzyl halides rapidly permeate nitrile and latex. Laminate provides >4 hours breakthrough time.Outer Layer: 5+ mil Nitrile (Long Cuff). Rationale: Protects the inner laminate glove from physical tears and provides grip. |
| Respiratory | Engineering Control (Primary) | Fume Hood: Sash at proper operating height. Face velocity >100 fpm.Respirator (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. |
| Eye/Face | Chemical Goggles + Shield | Goggles: Indirect vented or non-vented chemical splash goggles. Safety glasses are insufficient due to lachrymatory vapors.Face Shield: Required for transfers >1g or when heating. |
| Body | Impervious Barrier | Lab Coat: 100% Cotton or Nomex (fire resistant).Apron: Chemical-resistant rubber or Tyvek apron for liquid handling.Shoes: Closed-toe, non-perforated leather or synthetic leather. |
Operational Workflow: Synthesis & Handling
3.1 Preparation & Weighing
-
Pre-Check: Verify fume hood airflow. Place a "Lachrymator in Use" sign on the sash.
-
Weighing: Do not weigh on an open bench.
-
Method A: Move the balance into the fume hood.
-
Method B (If balance is fixed): Tare a vial with a cap. Add solid in the hood. Cap tightly. Transport to balance. Weigh. Return to hood to adjust.
-
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy, as static dispersal can contaminate the user.
3.2 Reaction Setup
-
Solvent Choice: Avoid protic solvents (alcohols, water) unless intended for reaction.
-
Temperature: This compound may decompose thermally. Ensure reflux condensers are efficient and vented to a scrubber or hood exhaust.
-
Glassware: Inspect for micro-cracks. A flask rupture with this compound releases a corrosive cloud.
3.3 Visual Handling Logic (Graphviz)
Figure 1: Sequential logic for safe handling, emphasizing the double-glove technique and specific doffing order.
Emergency Response & Deactivation
Do not use water as the primary spill response agent.[1] Water generates HBr gas, expanding the hazard zone.
4.1 Spill Response Protocol
-
Evacuate & Isolate: Clear the immediate area (15 ft radius). Alert lab personnel.
-
Assess: If spill is >10 mL or outside a hood, evacuate the lab and call EHS.
-
PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.
-
Absorb: Cover liquid spills with Vermiculite or Dry Sand . Do not use combustible materials (paper towels) initially.
-
Collect: Scoop absorbed material into a wide-mouth jar.
4.2 Chemical Deactivation (The "Quench")
Treat the contaminated surface or glassware with the Thiosulfate Scavenger Solution . This converts the reactive alkyl bromide into a non-volatile, water-soluble Bunte salt.
Deactivation Solution Recipe:
-
Sodium Thiosulfate (
): 10% w/v -
Water: 90%
-
(Optional)Ethanol: Add 10-20% ethanol if the residue is oily/insoluble in water to aid penetration.
Procedure:
-
Apply the Thiosulfate Solution to the contaminated surface/glassware.
-
Allow to sit for 30 minutes . The solution may become warm (exothermic reaction).
-
Wipe up with paper towels.
-
Dispose of all waste as Halogenated Organic Waste .
4.3 Spill Logic Diagram (Graphviz)
Figure 2: Decision tree for spill response, prioritizing containment and chemical neutralization.
Waste Disposal
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Clearly label as "Halogenated Organic Waste" with "Lachrymator" and "Corrosive" warnings.
-
Quenching Before Disposal: It is Best Practice to quench small amounts of residual material in glassware with the Thiosulfate solution before rinsing into the waste container to prevent downstream reactions in the waste drum.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Handling Hazardous Chemicals. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
